molecular formula C8H4F3NO4 B1297927 3-Nitro-5-(trifluoromethyl)benzoic acid CAS No. 328-80-3

3-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1297927
CAS No.: 328-80-3
M. Wt: 235.12 g/mol
InChI Key: ODCLHXGXGFBBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLHXGXGFBBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346941
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-80-3
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Nitro-5-(trifluoromethyl)benzoic acid CAS number 328-80-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic acid

CAS Number: 328-80-3

Introduction

This compound is a specialty chemical compound that serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, imparts versatile reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[3][4] This compound is particularly noted for its role in the development of novel fluorinated compounds and as a precursor for various pharmaceutical agents, including new antitubercular drug candidates.[4][5][6] The trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the nitro and carboxylic acid groups provide convenient handles for further synthetic modifications, positioning it as a key component in modern drug design.[3][7]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 328-80-3[1]
Molecular Formula C₈H₄F₃NO₄[1][8]
Molecular Weight 235.12 g/mol [1][9]
Appearance White to light yellow solid/powder to crystal[9][10][11]
Melting Point 127-130 °C[9][11]
Boiling Point 309.8°C at 760 mmHg (Predicted)[9][11]
Density ~1.6 g/cm³ (Predicted)[9][11]
pKa 3.05±0.10 (Predicted)[11]
InChI Key ODCLHXGXGFBBTA-UHFFFAOYSA-N[8][12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectroscopyDataSource
¹H NMR (500 MHz, acetone) δ 9.00 (t, J = 1.8 Hz, 1H), 8.78 (t, J = 1.9 Hz, 1H), 8.66 (t, J = 1.7 Hz, 1H)[9]
(300MHz, CDCl₃): δ 8.69 (1H, s), 8.74 (1H, s), 9.1 (1H, s)[10]
¹³C NMR (126 MHz, acetone) δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J=3.8 Hz), 123.47 (q, J=273.5 Hz)[9]
IR Spectra Available data indicates characteristic peaks for C-H stretch (3097 cm⁻¹), O-H stretch (2865 cm⁻¹), and C=O (1702 cm⁻¹) for a related chloro-derivative, suggesting similar regions of interest.[5]

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the nitration of 3-(trifluoromethyl)benzoic acid.[10][11]

G Synthesis Workflow for this compound A Start: 3-(Trifluoromethyl)benzoic Acid in Concentrated H₂SO₄ B Add 90% Fuming Nitric Acid (0°C, 1 hour) A->B Nitration C Stir Reaction Mixture (35°C, 3 hours) B->C Reaction D Quench: Pour onto Ice C->D Precipitation E Filtration & Washing (with Water) D->E Isolation F Dissolve in Ethyl Acetate & Wash with Water/Brine E->F Purification G Dry over Na₂SO₄ & Evaporate Solvent F->G Drying H End Product: This compound G->H Final Isolation

Caption: Synthesis workflow from starting material to final product.

Detailed Experimental Protocol:

This protocol is based on procedures reported in the literature.[9][10]

  • Reaction Setup : In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (203.4 g) in concentrated sulfuric acid (880 mL).[10]

  • Nitration : Cool the mixture to 0°C using an ice bath.[10] Slowly add 90% fuming nitric acid (210 mL) dropwise to the solution over a period of 1 hour, ensuring the temperature is maintained.[9][10]

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 35°C for 3 hours.[9][10]

  • Quenching and Precipitation : Slowly pour the reaction mixture onto approximately 1 kg of ice with vigorous stirring to precipitate the crude product.[9][10]

  • Isolation : Filter the resulting precipitate and wash it with water (500 mL).[10]

  • Workup and Purification : Dissolve the crude product in ethyl acetate (30 mL).[9] Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).[9]

  • Final Product Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield this compound as a light yellow or white solid.[9][10] The reported yield is approximately 87-92%.[9][10]

Chemical Reactivity and Applications

The compound's utility stems from the distinct reactivity of its three functional groups, making it a versatile building block.[3]

G Chemical Reactivity & Transformations cluster_main This compound cluster_cooh Carboxylic Acid (-COOH) Reactions cluster_no2 Nitro (-NO₂) Group Reactions cluster_cf3 Trifluoromethyl (-CF₃) Group main C₈H₄F₃NO₄ ester Ester (-COOR) main->ester Esterification amide Amide (-CONR₂) main->amide Amidation salt Salt (-COO⁻) main->salt Salt Formation amine Amine (-NH₂) main->amine Reduction stable Generally Stable Imparts Lipophilicity main->stable

Caption: Reactivity of the compound's key functional groups.

  • Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation, allowing for the extension of the molecular scaffold.[3]

  • Nitro Group (-NO₂) : As a strong electron-withdrawing group, it influences the acidity of the carboxylic acid.[3] More importantly, it can be easily reduced to an amino group (-NH₂), which opens pathways for forming C-N bonds, crucial for synthesizing amides or heterocyclic structures common in pharmaceuticals.[3][4]

  • Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and is generally stable under many reaction conditions.[3] Its primary role in drug development is to increase lipophilicity and metabolic stability, which can significantly improve the pharmacokinetic profile of a drug candidate.[3][7]

Due to this versatile chemistry, this compound is a key intermediate in synthesizing:

  • Novel Fluorinated Compounds : It serves as a pivotal starting material for introducing the -CF₃ group into complex molecules.[4]

  • Pharmaceuticals : It is a documented precursor for 8-nitro-1,3-benzothiazin-4-ones, a promising class of new antituberculosis agents.[5][6]

  • Agrochemicals : The compound is used to produce effective and environmentally conscious pesticides and herbicides.[2]

Biological Activity Context

While this compound itself is primarily an intermediate, its structural motifs are significant in pharmacology.

  • Nitro-Containing Compounds : Molecules containing a nitro group exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects.[13][14] The nitro group can be reduced within cells to produce toxic intermediates like nitroso and superoxide species, which can damage DNA and lead to cell death in microorganisms.[14] This mechanism is the basis for several established drugs.[14]

  • Trifluoromethylated Compounds : The inclusion of a -CF₃ group is a common strategy in modern drug design to enhance a compound's efficacy.[7] It can improve properties like membrane permeability, metabolic stability, and binding affinity to target proteins.[7]

Therefore, this compound is a valuable precursor for creating new chemical entities where the combined properties of the nitroaromatic and trifluoromethyl groups can be leveraged to develop potent therapeutic agents.[2][4]

Safety and Handling

Safe handling of this compound is essential in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[15][16]

CategoryRecommendationSource
Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][17]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles or face shield).[15][18]
Handling Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Avoid contact with skin, eyes, or clothing.[15][16][18]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][15]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[15]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
Disposal Dispose of contents/container to an approved waste disposal plant.[15]

References

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active compounds and fine chemicals.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on a benzene ring, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known applications of this important building block.

Physicochemical Properties

The distinct electronic effects of the nitro and trifluoromethyl substituents significantly influence the physicochemical properties of the benzoic acid core. The strong electron-withdrawing nature of both groups increases the acidity of the carboxylic acid and impacts the molecule's lipophilicity and reactivity.[3] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₈H₄F₃NO₄[1][4][5]
Molecular Weight 235.12 g/mol [1][5]
CAS Number 328-80-3[4][5]
Appearance Solid, Crystals or powder, crystalline powder[4]
Melting Point 129 °C[6]
Boiling Point 309.8 °C at 760 mmHg[7]
Density 1.6 ± 0.1 g/cm³[7]
pKa No experimental data found. Estimated to be lower than benzoic acid (4.2) due to the presence of two strong electron-withdrawing groups.
Solubility Specific quantitative data not found. The trifluoromethyl group imparts lipophilicity, suggesting solubility in organic solvents.[3] A study on the closely related 3-nitrobenzoic acid showed solubility in the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[8]

Spectroscopic Data

Spectrum TypeDataReference
¹H NMR (500 MHz, Acetone) δ 9.00 (t, J = 1.8 Hz, 1H), 8.78 (t, J = 1.9 Hz, 1H), 8.66 (t, J = 1.7 Hz, 1H)[7]
¹³C NMR (126 MHz, Acetone) δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J=3.8 Hz)[7]

Synthesis

The synthesis of this compound is typically achieved through the nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound[8]

To a solution of 3-(trifluoromethyl)benzoic acid (5 g, 0.026 mol) in concentrated sulfuric acid (23 mL), fuming nitric acid (5.5 mL) was added dropwise while maintaining vigorous stirring. The reaction mixture was stirred for 3 hours at room temperature. Subsequently, the mixture was carefully poured onto ice, leading to the precipitation of the crude product. The precipitate was collected by filtration and then dissolved in ethyl acetate (30 mL). The organic layer was washed with water (2 x 25 mL) and brine (1 x 25 mL). After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure to yield the product as a light yellow solid (Yield: 87%).

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 3_TFMB 3-(Trifluoromethyl)benzoic Acid Reaction Nitration (3h, RT) 3_TFMB->Reaction HNO3 Fuming Nitric Acid HNO3->Reaction H2SO4 Conc. Sulfuric Acid H2SO4->Reaction Quenching Pour onto Ice Reaction->Quenching Reaction Mixture Filtration1 Filter Precipitate Quenching->Filtration1 Precipitate Dissolution Dissolve in EtOAc Filtration1->Dissolution Crude Product Washing Wash with Water & Brine Dissolution->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. Its acidity is enhanced by the two strong electron-withdrawing groups on the aromatic ring.[3]

  • Nitro Group: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. It can be readily reduced to an amino group, which is a versatile handle for further synthetic transformations, including diazotization and amide bond formation.[3]

  • Trifluoromethyl Group: This group is a strong electron-withdrawing group and is generally stable under many reaction conditions. It significantly increases the lipophilicity of the molecule, a property often desirable in drug candidates.[3]

ReactivityDiagram cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reactions cluster_Ring Aromatic Ring Reactions Main This compound Ester Esterification (R-OH, H+) Main->Ester Amide Amidation (R-NH2, coupling agent) Main->Amide AcylChloride Acyl Chloride Formation (SOCl2) Main->AcylChloride Reduction Reduction (e.g., H2/Pd, Sn/HCl) Main->Reduction NAS Nucleophilic Aromatic Substitution (if activated) Main->NAS Amine 3-Amino-5-(trifluoromethyl)benzoic Acid Reduction->Amine

Caption: Reactivity and potential transformations of the title compound.

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

As a Precursor for Kinase Inhibitors

Derivatives of this compound are utilized in the development of kinase inhibitors for cancer therapy. For instance, compounds incorporating the 3-(trifluoromethyl)phenyl moiety have demonstrated potent inhibitory activity against receptor tyrosine kinases such as EGFR.[9] The trifluoromethylphenyl group can fit into the specificity pocket of the kinase domain, contributing to the inhibitor's potency.[9]

In the Synthesis of Antibacterial Agents

The this compound scaffold is also found in novel antibacterial agents. Pyrazole derivatives containing the trifluoromethylphenyl group have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][10] The mechanism of action for some nitro-containing antimicrobials involves the metabolic reduction of the nitro group within the microorganism to produce toxic intermediates that damage cellular components like DNA.[11]

DrugDiscovery cluster_derivatives Synthetic Derivatization cluster_applications Therapeutic Applications cluster_pathways Potential Target Pathways BuildingBlock This compound Derivatives Diverse Chemical Library BuildingBlock->Derivatives KinaseInhibitors Kinase Inhibitors (e.g., for Cancer) Derivatives->KinaseInhibitors Antibacterial Antibacterial Agents (e.g., against MRSA) Derivatives->Antibacterial KinasePathway Kinase Signaling Pathways (e.g., EGFR signaling) KinaseInhibitors->KinasePathway BacterialPathways Bacterial Metabolic Pathways (Nitroreductase activity) Antibacterial->BacterialPathways

Caption: Role as a building block in drug discovery targeting key pathways.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for its incorporation into a wide range of complex molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors and antibacterial agents. Further research into the precise physicochemical properties, such as its pKa and solubility, would be beneficial for optimizing its use in synthetic and medicinal chemistry applications.

References

3-Nitro-5-(trifluoromethyl)benzoic acid molecular weight 235.12 g/mol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of novel therapeutic agents. With a molecular weight of 235.12 g/mol , this compound serves as a versatile scaffold for the development of a range of biologically active molecules. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the generation of compounds with potential therapeutic value, particularly in the realm of anticancer and anti-inflammatory agents. Detailed experimental methodologies and conceptual frameworks are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its unique trifluoromethyl and nitro group substitutions on the benzoic acid backbone confer distinct reactivity and make it a valuable building block in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄F₃NO₄[3]
Molecular Weight 235.12 g/mol [3]
CAS Number 328-80-3[3]
Appearance Solid
Melting Point 137-141 °C
Boiling Point 309.8 °C at 760 mmHg
Density 1.63 g/cm³
InChI Key ODCLHXGXGFBBTA-UHFFFAOYSA-N

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic Acid

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add fuming nitric acid to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 3 hours.

  • Pour the reaction mixture slowly onto approximately 1 kg of ice to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dissolve the crude product in ethyl acetate and wash the organic phase with water.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the nitro and carboxylic acid functionalities allows for diverse chemical transformations.

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives with Anticancer Activity

A key application of trifluoromethyl-substituted nitroaromatic compounds is in the synthesis of heterocyclic systems with potential anticancer properties.[4][5] While direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a precursor for antitubercular benzothiazinones.[6] Furthermore, the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated anticancer activity, highlights a potential synthetic pathway where a trifluoromethylated precursor is key.[4][5]

The synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines generally starts from a trifluoromethylated precursor which is used to construct the pyrimidine ring.[4] A plausible synthetic route could involve the conversion of this compound to a suitable intermediate for cyclization.

G cluster_0 Precursor Modification cluster_1 Amide Formation cluster_2 Heterocycle Formation A This compound B Activated Carboxylic Acid (e.g., Acid Chloride) A->B Activation D N-Substituted Amide B->D C Amine Reagent C->D F Thiazolo[4,5-d]pyrimidine Derivative D->F E Cyclization Reagents E->F

Biological Evaluation of Thiazolo[4,5-d]pyrimidine Derivatives

Trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[4]

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)

  • Normal human cell lines (e.g., CHO-K1, HaCaT)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3b C32 (Melanoma)24.4[4]
3b A375 (Melanoma)25.4[4]
3b HaCaT (Normal Keratinocytes)33.5[4]
3b CHO-K1 (Normal Ovary)75.5[4]

Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of compounds derived from this compound is attributed to the unique properties of the nitro and trifluoromethyl groups.

Role of the Nitro Group

The nitro group is a well-known pharmacophore and can also act as a toxicophore.[7] In many bioactive molecules, the nitro group is reduced in situ to form reactive nitroso and hydroxylamine intermediates, which can induce cellular stress and apoptosis. This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.

Role of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its high lipophilicity can enhance membrane permeability and cellular uptake. Furthermore, the strong electron-withdrawing nature of the CF₃ group can alter the acidity of nearby functional groups and influence binding interactions with biological targets.[1][4]

Potential Signaling Pathways in Cancer

While the specific signaling pathways affected by derivatives of this compound require further investigation, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells.

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade A Bioactive Derivative B Mitochondrial Dysfunction A->B Induces C ROS Production B->C Leads to D Caspase Activation C->D Triggers E DNA Fragmentation D->E Causes F Apoptosis E->F Results in

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of functional groups allows for the creation of diverse molecular architectures with potential applications in cancer and inflammatory diseases. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents derived from this important chemical intermediate. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of its derivatives.

References

An In-depth Technical Guide on the Solubility of 3-Nitro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of novel fluorinated compounds. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes valuable qualitative information, comparative data from structurally related molecules, and detailed experimental protocols for determining solubility.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, dictates its solubility behavior. The presence of the polar carboxylic acid and nitro groups suggests potential solubility in polar organic solvents, while the trifluoromethyl group can influence its solubility in nonpolar environments.

Qualitative Solubility Information

The synthesis of this compound often involves its dissolution in ethyl acetate for purification, followed by washing with water.[3] This indicates that the compound is soluble in ethyl acetate and relatively insoluble in water. A patent describing the purification of the related compound 3-trifluoromethylbenzoic acid mentions its insolubility in water but solubility of its sodium salt in water, a common characteristic for carboxylic acids.[4]

Comparative Solubility Data of Related Compounds

To provide a quantitative perspective, the following tables summarize the solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in various organic solvents at different temperatures. This data, sourced from a study by Zhang et al., can serve as a useful reference for estimating the solubility behavior of this compound due to structural similarities.[5][6] The solubility is presented in mol/L.

Table 1: Solubility of Benzoic Acid (mol/L) [5]

Temperature (K)WaterMethanolEthanolAcetonitrileDichloromethaneTolueneEthyl Acetate
273.150.0341.9481.6110.68470.16380.1032-
283.15-1.2820.450.5070.640.16880.4675
293.15-2.3511.9740.94743.18121.50180.25475
303.15-1.85251.3340.89853.6061.72180.6881
313.15-2.7572.9871.95613.6765.1041.191
323.15-2.22753.1191.52254.922.78841.2733

Table 2: Solubility of 3-Nitrobenzoic Acid (mol/L) [5]

Temperature (K)WaterMethanolEthanolAcetonitrileDichloromethaneTolueneEthyl Acetate
273.15-------
283.15-------
293.15-------
303.15-------
313.15-------
323.15-------

Table 3: Solubility of 3,5-Dinitrobenzoic Acid (mol/L) [5]

Temperature (K)WaterMethanolEthanolAcetonitrileDichloromethaneTolueneEthyl Acetate
273.15-------
283.15-------
293.15-------
303.15-------
313.15-------
323.15-------

The general trend for these related benzoic acids is an increase in solubility with increasing temperature.[5] The order of solubility in the tested solvents is generally: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound, the following established methods are recommended.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with secure closures

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Determine the mass of the filtered solution. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination and Calculation: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved solid can then be determined. The solubility can be calculated and expressed in various units, such as g/100 mL, mg/mL, or mol/L.

A study determining the solubility of benzoic acid used a similar method involving titration to quantify the dissolved acid.[7]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a typical synthesis route for this compound from 3-trifluoromethylbenzoic acid.[3]

G cluster_0 Reaction cluster_1 Work-up and Purification 3-Trifluoromethylbenzoic Acid 3-Trifluoromethylbenzoic Acid Nitration Nitration 3-Trifluoromethylbenzoic Acid->Nitration Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Nitration Ice Quench Ice Quench Nitration->Ice Quench Filtration Filtration Ice Quench->Filtration Dissolution in Ethyl Acetate Dissolution in Ethyl Acetate Filtration->Dissolution in Ethyl Acetate Water Wash Water Wash Dissolution in Ethyl Acetate->Water Wash Drying Drying Water Wash->Drying Evaporation Evaporation Drying->Evaporation This compound This compound Evaporation->this compound

Caption: Synthesis workflow of this compound.

General Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the isothermal saturation method for determining solubility.

G A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Settle and separate phases B->C D 4. Withdraw and filter supernatant C->D E 5. Weigh filtered solution D->E F 6. Evaporate solvent E->F G 7. Weigh dried solute F->G H 8. Calculate solubility G->H

Caption: Isothermal saturation method for solubility determination.

References

Technical Guide: Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3), a key intermediate in various synthetic applications. This document outlines its key physical properties, standard experimental methodologies for their determination, and a generalized workflow for such characterization.

Physicochemical Data Summary

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.

ParameterValueConditions
Melting Point 127-129 °C[1]Not Specified
128-129 °C[2]Not Specified
129 °C[3]Not Specified
130-132 °C[4][5]Not Specified
Boiling Point 309.8 °C[1]at 760 mmHg

Experimental Protocols

The following are detailed, generalized methodologies for the determination of melting and boiling points, applicable to crystalline solids like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.

  • Sample and Boiling Chips: The this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated using a heating mantle. The liquid is brought to a boil, and the vapor rises into the distillation head.

  • Temperature Equilibrium: The thermometer bulb or probe should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured.

  • Data Recording: The temperature is recorded when it stabilizes during a steady distillation. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The boiling point is typically reported at standard atmospheric pressure (760 mmHg).[1]

Process Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis (this compound) B Purification (e.g., Recrystallization) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Data Analysis and Reporting C->E D->E

Caption: Workflow for Physicochemical Analysis.

References

Spectroscopic Profile of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3). The information presented herein is essential for compound identification, purity assessment, and further research and development activities. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound.

Chemical Shift (ppm)MultiplicityAssignment
10.6SingletCarboxylic Acid Proton (-COOH)
9.146SingletAromatic Proton
8.768SingletAromatic Proton
8.722SingletAromatic Proton

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound.

Chemical Shift (ppm)Assignment
Data not explicitly provided in search results

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound.

Wavenumber (cm⁻¹)Interpretation
Specific peak data not provided in search resultsC=O stretch (carboxylic acid), N-O stretch (nitro group), C-F stretch (trifluoromethyl group), O-H stretch (carboxylic acid), Aromatic C-H and C=C stretches

Sample Preparation: KBr disc and Nujol mull[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Spectral Data for this compound.

m/zRelative Intensity (%)
235.0100.0
218.06.2
216.020.0
189.059.0
161.018.4
143.027.3
133.058.9
113.032.2
75.028.8
30.028.2

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar and pestle. About 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of the solid sample is introduced into the mass spectrometer, where it is vaporized by heating. The gaseous molecules are then bombarded with a beam of electrons with a typical energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum. For the provided data, the source temperature was 220 °C and the sample temperature was 160 °C.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., dissolution, pelletizing) Sample_Collection->Sample_Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (e.g., Fourier transform, peak picking) Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation / Verification Spectral_Interpretation->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

3-Nitro-5-(trifluoromethyl)benzoic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No: 328-80-3), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its chemical and physical properties, toxicological profile, handling procedures, and emergency response protocols, presented in a format tailored for the scientific community.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄[1][2]
Molecular Weight 235.12 g/mol [2][3]
Appearance Solid[1]
Melting Point 127-129 °C[3]
Boiling Point 309.8 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 141.2 ± 27.9 °C[3]

Toxicological Profile and Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential acute toxicity.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Note: The acute oral toxicity classification is reported by some but not all suppliers.

The logical flow from hazard identification to the necessary precautionary measures is illustrated in the diagram below.

GHS_Hazard_Logic cluster_hazards Hazard Identification cluster_precautions Precautionary Statements H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water... H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 P304_P340 P304+P340: IF INHALED: Remove person to fresh air... H335->P304_P340 H302 H302: Harmful if swallowed P264 P264: Wash hands thoroughly after handling H302->P264 P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER... H302->P301_P312

GHS Hazard and Precautionary Statement Logic

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally.

  • Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage.

  • Methodology: The study can follow a fixed-dose procedure (OECD 420), an acute toxic class method (OECD 423), or an up-and-down procedure (OECD 425).[4][5] Doses are administered in a stepwise manner to minimize the number of animals used. Observations for signs of toxicity and mortality are conducted for up to 14 days.[3] Body weight is measured before administration and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.

  • Endpoint: The results allow for the determination of an LD50 (median lethal dose) or classification into a specific toxicity category based on the observed effects.

Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).

  • Methodology: A dose of 0.5 g of the solid substance is applied to a shaved patch of skin and held in place with a gauze patch for a defined period, usually 4 hours. The patch is then removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal. The severity of the reactions is scored according to a standardized scale.

  • Endpoint: The substance is classified as a skin irritant if the observed effects meet specific scoring criteria.

Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

  • Methodology: A specified amount of the substance (e.g., 0.1 g for solids) is instilled into the eye. The eyes are then examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored based on a standardized system.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Handling, Storage, and Personal Protective Equipment

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Store locked up.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Emergency and First-Aid Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, a clear and systematic response is crucial to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Accidental Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain the spill (Prevent entry into drains) ppe->contain cleanup Sweep up or vacuum the solid material contain->cleanup collect Place in a suitable, closed container for disposal cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Emergency Response Workflow for an Accidental Spill

References

synonyms for 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity and properties, detailed synthesis protocols, and its significant role as a building block in the creation of advanced pharmaceutical agents.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group makes it a highly versatile precursor in organic synthesis, particularly for fluorinated compounds which are of immense interest in medicinal chemistry.[1] These functional groups significantly influence the molecule's reactivity and electronic characteristics, providing multiple pathways for synthetic modification.

Synonyms and Identifiers:

The compound is known by several names in chemical literature and commercial catalogs:

  • 3-Carboxy-5-nitrobenzotrifluoride[1][2][3][4]

  • 3-Trifluoromethyl-5-nitrobenzoic Acid[1][2][4]

  • 5-Nitro-3-(trifluoromethyl)benzoic acid[2]

  • a,a,a-Trifluoro-5-nitro-m-toluic acid[2]

  • Benzoic acid, 3-nitro-5-(trifluoromethyl)-[2][4]

Chemical and Physical Data:

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 328-80-3[2][3][5]
Molecular Formula C₈H₄F₃NO₄[2][3][4][5]
Molecular Weight 235.12 g/mol [3][5]
Physical Form Solid, White to Light Yellow Powder[2][5]
Melting Point 127-129 °C[5]
Boiling Point 309.8°C at 760 mmHg[5]
InChI Key ODCLHXGXGFBBTA-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the nitration of its precursor, 3-(trifluoromethyl)benzoic acid. The workflow for this synthesis is outlined below.

G A 3-(Trifluoromethyl)benzoic Acid + Concentrated H₂SO₄ B Cooling to 0°C A->B Step 1 C Add Fuming Nitric Acid (HNO₃) B->C Step 2 D Stir at 35°C (3 hours) C->D Step 3 E Pour onto Ice (Precipitation) D->E Step 4 F Filtration & Washing E->F Step 5 G Dissolve in Ethyl Acetate F->G Step 6 H Wash with H₂O & Brine G->H Step 7 I Dry over Na₂SO₄ H->I Step 8 J Evaporation under Reduced Pressure I->J Step 9 K This compound (Final Product) J->K Step 10 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Complex AR-DHT Complex AR Androgen Receptor (AR) HSP HSP HSP->AR stabilizes Dimer Complex Dimerization Complex->Dimer Translocation Nilutamide Nilutamide (NSAA) Nilutamide->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Growth Cell Growth & Proliferation Transcription->Growth

References

A Technical Guide to Commercial Sourcing of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial landscape for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3), a key building block and intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines major commercial suppliers, available product specifications, and typical quality control methodologies to assist researchers and procurement specialists in making informed sourcing decisions.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier involves several critical steps, from initial identification to final purchase. The following workflow diagram illustrates a logical approach to navigating this process, ensuring that key considerations such as purity, cost, and availability are systematically evaluated.

G A Identify Potential Suppliers (e.g., Online Databases, Chemical Marketplaces) B Request Quotations & Certificates of Analysis (CoA) A->B Initial Vetting C Compare Quantitative Data (Purity, Quantity, Price, Lead Time) B->C Data Collation D Evaluate Qualitative Factors (Supplier Reputation, Technical Support, Regulatory Compliance) B->D Parallel Evaluation E Select Primary & Secondary Supplier C->E Decision Point D->E Decision Point F Place Purchase Order & Qualify Lot E->F Procurement

Caption: A logical workflow for the procurement of chemical reagents.

Commercial Supplier Overview

This compound is available from a range of global suppliers, catering to needs from research and development quantities to bulk manufacturing. The product is typically offered as a white to light yellow solid or powder.[2][3] Key identifying information for this compound is consistent across suppliers.

PropertyValue
CAS Number 328-80-3[4][5][6]
Molecular Formula C₈H₄F₃NO₄[5][7]
Molecular Weight ~235.12 g/mol [1][5]
Common Synonyms 5-Nitro-α,α,α-trifluoro-m-toluic acid, 3-Carboxy-5-nitrobenzotrifluoride[2]

The following table summarizes offerings from several prominent commercial suppliers. Please note that pricing and availability are subject to change and may require logging in or requesting a formal quotation from the supplier.

SupplierPurityAvailable QuantitiesIndicative Pricing
Sigma-Aldrich (Merck) Not Specified250 mg$32.70[4]
CymitQuimica 95%[2]1g, 5g, 10g, 25g, 100g€21.00 - €109.00[2]
PUREST CHEMICAL 98%[5]Bulk (Inquire)Competitive Price (Inquire)[5]
Apollo Scientific (via Dabos) Not Specified5g, 25g$25.15 (5g), $34.01 (25g)[8]
Santa Cruz Biotechnology Not Specified(Inquire)(Inquire)[6]
BLD Pharm Not Specified(Inquire)(Inquire)[9]
Biosynth Not Specified(Inquire)(Inquire)[1]
Vinayak Chemicals USP BP FCC25 kg/drum ~₹ 963/kg[7]
Colorcom Ltd. 98%[3]25 kg drum(Inquire)[3]

Experimental Protocols and Quality Control

While specific manufacturing protocols are proprietary, the scientific literature outlines general synthesis methods. A common route involves the nitration of 3-(trifluoromethyl)benzoic acid.

General Synthesis Protocol

A representative synthesis involves the controlled nitration of 3-(trifluoromethyl)benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[10][11]

  • Reaction Setup : 3-(Trifluoromethyl)benzoic acid is dissolved in concentrated sulfuric acid and cooled to 0°C.[11]

  • Nitration : Fuming nitric acid is added dropwise to the solution over a period of one hour, maintaining the low temperature.[11]

  • Reaction Progression : The mixture is then stirred at a slightly elevated temperature (e.g., 35°C) for several hours to ensure the reaction completes.[11]

  • Isolation : The reaction mixture is slowly poured onto ice, causing the product to precipitate.[11]

  • Purification : The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or dissolution in an organic solvent like ethyl acetate, followed by washing and solvent evaporation to yield the final product as a powder.[10][11]

Quality Control and Certificate of Analysis (CoA)

For researchers, the Certificate of Analysis (CoA) is the most critical document provided by a commercial supplier.[4] It validates the identity and purity of the compound. When procuring this compound, researchers should expect to see data from the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data confirm the chemical structure of the molecule. Expected signals for this compound include characteristic peaks in the aromatic region.[10]

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC) : This is the primary method used to determine the purity of the compound, typically expressed as a percentage (e.g., >97% or >98%).

  • Infrared (IR) Spectroscopy : IR spectra can be used to identify the presence of key functional groups within the molecule.[12]

It is imperative for end-users to request and review the lot-specific CoA before use to ensure it meets the stringent requirements of their research or development activities.[6]

References

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 3-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of small molecules with potent and selective biological activity is paramount. The scaffold of 3-Nitro-5-(trifluoromethyl)benzoic acid presents a compelling starting point for the development of novel therapeutics. The presence of both a nitro group and a trifluoromethyl moiety offers unique electronic and steric properties that can be exploited to target a range of biological pathways implicated in various diseases. This technical guide outlines promising research avenues for derivatives of this compound, providing a roadmap for researchers, scientists, and drug development professionals.

The core structure combines an electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a carboxylic acid handle suitable for diverse chemical modifications. This combination suggests the potential for developing derivatives with significant therapeutic promise, particularly in oncology and enzymology.

Potential Research Areas

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Benzoic acid derivatives, particularly those bearing nitro and trifluoromethyl groups, have demonstrated significant potential as cytotoxic agents. The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the nitro group is a known pharmacophore in several anticancer drugs.

Proposed Research Workflow for Anticancer Evaluation:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Amide/Ester Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MTT_Assay MTT Assay on Cancer Cell Lines Characterization->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Enzyme_Assay Enzyme Inhibition Assays Apoptosis->Enzyme_Assay Cell_Cycle->Enzyme_Assay

Caption: Proposed workflow for synthesis and anticancer evaluation.

Enzyme Inhibition

The unique electronic nature of the 3-Nitro-5-(trifluoromethyl)phenyl moiety makes its derivatives promising candidates for enzyme inhibitors. Specific areas of interest include:

  • Histone Deacetylase (HDAC) Inhibition: HDACs are crucial regulators of gene expression and are validated targets in oncology. Benzoic acid derivatives have been identified as HDAC inhibitors.

  • Tyrosine Kinase Inhibition: Tyrosine kinases are key components of signaling pathways that regulate cell proliferation and survival.[1] Substituted benzamides are a known class of tyrosine kinase inhibitors.[1]

Synthesis of Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a library of derivatives, primarily amides and esters.

General Synthesis of Amide Derivatives

A common route to synthesize N-substituted-3-nitro-5-(trifluoromethyl)benzamides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-nitro-5-(trifluoromethyl)benzoyl chloride.

  • Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Biological Evaluation Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. The old medium is replaced with the medium containing different concentrations of the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

Experimental Protocol: [2][3]

  • Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin and a known HDAC inhibitor like Trichostatin A (TSA) for the standard curve.[2][3]

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme (either purified or from nuclear extracts) to the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (a known HDAC inhibitor) and a negative control (vehicle).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[2]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow HDAC Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add HDAC Enzyme Add HDAC Enzyme Prepare Reagents->Add HDAC Enzyme Add Inhibitor Add Inhibitor Add HDAC Enzyme->Add Inhibitor Add Substrate Add Substrate Add Inhibitor->Add Substrate Incubate Incubate Add Substrate->Incubate Add Developer Add Developer Incubate->Add Developer Measure Fluorescence Measure Fluorescence Add Developer->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for a fluorometric HDAC inhibition assay.

Tyrosine Kinase Inhibition Assay

Several methods are available to assess tyrosine kinase inhibition. A common approach is a biochemical assay that measures the phosphorylation of a substrate.

Experimental Protocol (Generic ELISA-based): [4]

  • Plate Coating: Coat a 96-well plate with a substrate peptide for the specific tyrosine kinase of interest.

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing the tyrosine kinase, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation.

  • Transfer to Coated Plate: Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme on the secondary antibody.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Quantitative Data from Analogous Compounds

While specific data for derivatives of this compound are not yet widely published, the following table summarizes the anticancer activity of structurally related compounds to provide a benchmark for future studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzamide 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h)A549 (Lung)18.16[5]
PC9 (Lung)8.11[5]
H1975 (Lung)3.5[5]
5-Trifluoromethylpyrimidine Compound 9uA549 (Lung)0.35[6]
MCF-7 (Breast)3.24[6]
PC-3 (Prostate)5.12[6]
3-Nitroquinoline Various derivativesA431 (Skin), MDA-MB-468 (Breast)Nanomolar to Micromolar range[7]

Conclusion

Derivatives of this compound represent a promising and underexplored area for the discovery of novel therapeutic agents. The synthetic accessibility of amides and esters from the parent carboxylic acid, combined with the established importance of the nitro and trifluoromethyl groups in medicinal chemistry, provides a strong rationale for their investigation as anticancer agents and enzyme inhibitors. The detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. The exploration of these derivatives could lead to the identification of potent and selective drug candidates with the potential to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis is typically achieved through the electrophilic aromatic nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, as is the carboxylic acid group, thus the nitration selectively occurs at the 5-position. This document provides a detailed protocol for this synthesis, along with relevant data and a visual workflow.

Reaction Scheme

The synthesis of this compound from 3-trifluoromethylbenzoic acid proceeds via the following reaction:

Image of the chemical reaction showing 3-(trifluoromethyl)benzoic acid reacting with a nitrating mixture (HNO3/H2SO4) to yield this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound.

ParameterValueReference
Starting Material3-(Trifluoromethyl)benzoic acid
Nitrating AgentFuming Nitric Acid / Concentrated Sulfuric Acid[2]
Reaction Temperature0°C to 35°C[2]
Reaction Time3 hours at 35°C[2]
Product Yield87-92%[2]
Product PurityHigh, can be purified by recrystallization
Melting Point128-130 °C[2]

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of benzoic acid derivatives.[2][3]

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%) or Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beaker

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 0.026 mol).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add concentrated sulfuric acid (e.g., 23 mL) to the flask while maintaining the temperature at or below 5°C. Stir until the starting material is completely dissolved.

  • Nitration:

    • While vigorously stirring the reaction mixture and maintaining the temperature at 0°C, slowly add fuming nitric acid (e.g., 5.5 mL) dropwise using a dropping funnel. Caution: The addition of nitric acid is highly exothermic. Ensure the temperature does not exceed 5°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 35°C for approximately 3 hours to ensure the reaction goes to completion.[2]

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. A precipitate should form.

    • Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold water (e.g., 2 x 25 mL) to remove any residual acid.[2]

  • Purification:

    • Dissolve the filtered solid in ethyl acetate (e.g., 30 mL).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation under reduced pressure to yield the purified this compound as a light yellow or white solid.[2]

Safety Precautions:

  • This procedure involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

Visualized Experimental Workflow

SynthesisWorkflow start Start prepare_reagents Prepare Reagents: 3-(trifluoromethyl)benzoic acid, H₂SO₄, HNO₃ start->prepare_reagents dissolve_sm Dissolve Starting Material in Concentrated H₂SO₄ at 0°C prepare_reagents->dissolve_sm add_nitrating_agent Slowly Add Fuming HNO₃ (Keep Temp < 5°C) dissolve_sm->add_nitrating_agent reaction Stir at 35°C for 3 hours add_nitrating_agent->reaction quench Pour Reaction Mixture onto Ice reaction->quench filter_wash Filter Precipitate and Wash with Cold Water quench->filter_wash purify Dissolve in Ethyl Acetate, Wash, Dry, and Evaporate filter_wash->purify product Obtain this compound purify->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-trifluoromethylbenzoic acid can be reliably achieved with high yields through electrophilic aromatic nitration using a mixture of nitric and sulfuric acids. Careful control of the reaction temperature is crucial for both safety and obtaining a high-purity product. The protocol described provides a detailed procedure for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for the Nitration of 3-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) are both meta-directing and deactivating; therefore, the nitration is expected to yield primarily 3-nitro-5-(trifluoromethyl)benzoic acid. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, safety precautions and data interpretation are discussed.

Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or utilized for its electron-withdrawing properties. The nitration of substituted benzoic acids is a common process in the synthesis of pharmaceutical intermediates and other fine chemicals.

The regioselectivity of the nitration of 3-(trifluoromethyl)benzoic acid is governed by the directing effects of the existing substituents. The carboxylic acid is a deactivating, meta-directing group.[1] Similarly, the strongly electron-withdrawing trifluoromethyl group is also meta-directing. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to both substituents, which is the 5-position.

This protocol describes a standard laboratory procedure for the nitration of 3-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Trifluoromethyl)benzoic acid99%e.g., Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeDehydrating and catalyst
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeNitrating agent
Dichloromethane (CH₂Cl₂)ACS Reagent GradeExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Deionized Water
IceFor cooling
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure

1. Reaction Setup:

  • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Carefully add 20 mL of concentrated sulfuric acid to the flask.

  • Allow the sulfuric acid to cool to 0-5 °C.

2. Addition of Starting Material:

  • Slowly and portion-wise, add 5.0 g of 3-(trifluoromethyl)benzoic acid to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

  • Stir the mixture until the benzoic acid derivative is completely dissolved.

3. Preparation of Nitrating Mixture:

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

4. Nitration Reaction:

  • Using a dropping funnel, add the prepared nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid in sulfuric acid.

  • Maintain the reaction temperature between 0 and 10 °C throughout the addition.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

5. Workup:

  • Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker. This should be done slowly and with stirring in a fume hood.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, or to recover dissolved product, perform a liquid-liquid extraction. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

6. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[2]

Safety Precautions
  • Handle concentrated acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood. The reaction is exothermic and may produce noxious fumes.

  • The addition of the nitrating mixture is highly exothermic. Maintain slow and controlled addition to prevent the temperature from rising uncontrollably.

  • Quenching the reaction mixture on ice should be done slowly to control the exotherm.

Data Presentation

ParameterValue
Starting Material3-(Trifluoromethyl)benzoic acid
Molecular Weight of Starting Material190.12 g/mol
Expected ProductThis compound
Molecular Weight of Product235.12 g/mol [3]
Nitrating AgentHNO₃ / H₂SO₄
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Purification MethodRecrystallization

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_material 3-(Trifluoromethyl)benzoic Acid dissolve Dissolve in cold H₂SO₄ start_material->dissolve reaction Dropwise addition of nitrating mixture at 0-10°C dissolve->reaction nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mix->reaction stir Stir at room temperature reaction->stir quench Quench on ice stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Evaporate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: Workflow for the nitration of 3-(trifluoromethyl)benzoic acid.

References

Application Notes and Protocols for 3-Nitro-5-(trifluoromethyl)benzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Nitro-5-(trifluoromethyl)benzoic acid as a key starting material in pharmaceutical synthesis. The primary focus is on its application in the preparation of Nilutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. Detailed experimental protocols for a plausible synthetic route from this compound to Nilutamide are provided, along with relevant quantitative data and mechanistic insights.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the 3-nitro-5-(trifluoromethyl)phenyl moiety into target molecules.[1] This structural motif is of significant interest in drug design due to the influence of the trifluoromethyl group on physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] The nitro group also serves as a synthetic handle for further chemical transformations.

A prominent application of this intermediate is in the synthesis of Nilutamide, a non-steroidal antiandrogen drug.[3] Nilutamide functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the signaling pathway that promotes the growth of prostate cancer cells.[4][5] This document outlines a detailed synthetic pathway from this compound to Nilutamide, providing protocols for each key transformation.

Androgen Receptor Signaling and Mechanism of Action of Nilutamide

Prostate cancer is often dependent on androgens, such as testosterone and dihydrotestosterone (DHT), for its growth and progression.[6] These androgens bind to the androgen receptor (AR), a ligand-activated transcription factor.[1][7] Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[7]

Nilutamide, as a non-steroidal antiandrogen, directly competes with endogenous androgens for binding to the AR.[8][9] By occupying the ligand-binding site of the AR, Nilutamide prevents the conformational changes required for receptor activation and subsequent downstream signaling.[4] This blockade of the androgen signaling pathway ultimately inhibits the growth of androgen-dependent prostate cancer cells.[3]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Testosterone->AR_cytoplasm Binds AR_active Activated AR Dimer AR_cytoplasm->AR_active Dimerization & Activation Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Binds to Nilutamide Nilutamide Nilutamide->AR_cytoplasm Blocks Binding

Figure 1: Simplified Androgen Receptor Signaling Pathway and Inhibition by Nilutamide.

Synthetic Workflow for Nilutamide from this compound

The following workflow outlines a plausible synthetic route for the preparation of Nilutamide starting from this compound. This pathway involves the conversion of the carboxylic acid to an isocyanate intermediate via a Curtius rearrangement, followed by the construction of the hydantoin ring.

Synthetic_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate1 3-Nitro-5-(trifluoromethyl)benzoyl chloride Step1->Intermediate1 Step2 Step 2: Acyl Azide Formation Intermediate1->Step2 Intermediate2 3-Nitro-5-(trifluoromethyl)benzoyl azide Step2->Intermediate2 Step3 Step 3: Curtius Rearrangement Intermediate2->Step3 Intermediate3 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene Step3->Intermediate3 Step4 Step 4: Hydantoin Ring Formation Intermediate3->Step4 FinalProduct Nilutamide Step4->FinalProduct

Figure 2: Proposed Synthetic Workflow for Nilutamide.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl chloride

This procedure converts the starting carboxylic acid to the more reactive acyl chloride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-Nitro-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
This compound235.121.0Starting material.
Thionyl chloride118.972.0 - 3.0Reagent and solvent.
3-Nitro-5-(trifluoromethyl)benzoyl chloride253.57-Crude product.
Step 2: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl azide

This step prepares the acyl azide, the precursor for the Curtius rearrangement.

Protocol:

  • Dissolve the crude 3-Nitro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

  • In a separate flask, dissolve sodium azide (1.1-1.2 eq) in a minimal amount of water and add it to the solution of the acyl chloride while stirring vigorously at 0-5 °C.

  • Continue stirring at this temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Nitro-5-(trifluoromethyl)benzoyl azide. Caution: Acyl azides can be explosive and should be handled with care. Avoid heating the concentrated product.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
3-Nitro-5-(trifluoromethyl)benzoyl chloride253.571.0Starting material.
Sodium azide65.011.1 - 1.2Reagent.
3-Nitro-5-(trifluoromethyl)benzoyl azide260.13-Crude product.
Step 3: Curtius Rearrangement to 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene

This key step involves the thermal rearrangement of the acyl azide to the corresponding isocyanate.[10][11][12]

Protocol:

  • Dissolve the crude 3-Nitro-5-(trifluoromethyl)benzoyl azide (1.0 eq) in an inert, high-boiling solvent such as toluene or diphenyl ether.

  • Heat the solution gradually to reflux (typically 80-110 °C) and maintain this temperature until the evolution of nitrogen gas ceases (usually 1-3 hours).

  • The progress of the rearrangement can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

  • After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene, which can be used directly in the next step.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
3-Nitro-5-(trifluoromethyl)benzoyl azide260.131.0Starting material.
4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene232.11-Crude product.
Step 4: Synthesis of Nilutamide

The final step involves the reaction of the isocyanate with an amino nitrile followed by cyclization and hydrolysis to form the hydantoin ring.

Protocol:

  • To a solution of 2-amino-2-methylpropanenitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the crude 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Add a solution of a strong acid (e.g., concentrated hydrochloric acid) and heat the mixture to 80-100 °C for 4-6 hours to effect cyclization and hydrolysis.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude Nilutamide.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Nilutamide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Melting Point (°C)
4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene232.111.0--
2-Amino-2-methylpropanenitrile84.121.0--
Nilutamide317.22-60-70 (overall)147-149

Spectroscopic Data for Nilutamide

TypeData
¹H NMR (CDCl₃, 400 MHz) δ8.35 (d, J = 2.4 Hz, 1H), 8.05 (dd, J = 8.8, 2.4 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 6.50 (s, 1H, NH), 1.55 (s, 6H).
¹³C NMR (CDCl₃, 101 MHz) δ175.8, 154.2, 145.8, 137.9, 131.9 (q, J = 34.3 Hz), 127.8, 125.4, 122.9 (q, J = 273.7 Hz), 122.3, 59.2, 24.8.
IR (KBr, cm⁻¹)3380, 1770, 1710, 1530, 1350, 1140.
MS (EI) m/z317 (M⁺).

Note: Spectroscopic data may vary slightly depending on the solvent and instrument used.

Alternative Synthetic Transformations

The conversion of the carboxylic acid to the key aniline intermediate can also be achieved through a Hofmann rearrangement. This alternative pathway provides flexibility in the synthetic strategy.

Alternative_Pathway Start This compound Step1 Amide Formation Start->Step1 Intermediate1 3-Nitro-5-(trifluoromethyl)benzamide Step1->Intermediate1 Step2 Hofmann Rearrangement Intermediate1->Step2 Intermediate2 4-Amino-1-nitro-2-(trifluoromethyl)benzene Step2->Intermediate2 Step3 Hydantoin Ring Formation Intermediate2->Step3 FinalProduct Nilutamide Step3->FinalProduct

Figure 3: Alternative Synthetic Pathway via Hofmann Rearrangement.

This pathway involves the initial conversion of the benzoic acid to the corresponding benzamide, followed by a Hofmann rearrangement to yield the aniline derivative. This aniline can then be further elaborated to Nilutamide through various reported methods, such as reaction with phosgene to form the isocyanate, followed by reaction with 2-amino-2-methylpropanenitrile and subsequent cyclization.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of pharmaceutically active compounds, most notably Nilutamide. The provided protocols, based on established chemical transformations such as the Curtius rearrangement, offer a viable pathway for the laboratory-scale synthesis of this important antiandrogen drug. The flexibility of the synthetic route, with the potential for utilizing alternative reactions like the Hofmann rearrangement, further enhances the utility of this intermediate in drug discovery and development. Researchers and scientists can utilize these notes as a foundation for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Nitro-5-(trifluoromethyl)benzoic acid as a key intermediate in the synthesis of novel agrochemicals. The primary application highlighted is its conversion to herbicidally active N-aryl benzamide derivatives.

Introduction

This compound is a versatile building block in organic synthesis, particularly valuable in the agrochemical industry. Its utility stems from the presence of three key functional groups: a carboxylic acid, a nitro group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of molecules, making it a desirable feature in modern pesticides. The nitro group can be readily reduced to an amine, providing a reactive site for further chemical modifications, while the carboxylic acid allows for the formation of esters and amides.

This document outlines the synthetic pathway from this compound to a class of potent herbicidal N-aryl benzamides, providing detailed experimental protocols and summarizing available efficacy data.

Synthetic Pathway Overview

The primary synthetic route involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form the key intermediate, 3-Amino-5-(trifluoromethyl)benzoic acid.

  • Amide Formation: The resulting 3-Amino-5-(trifluoromethyl)benzoic acid is then coupled with various substituted anilines to produce a library of N-aryl benzamide derivatives with potential herbicidal activity.

Synthesis_Pathway 3-Nitro-5-(trifluoromethyl)benzoic_acid This compound 3-Amino-5-(trifluoromethyl)benzoic_acid 3-Amino-5-(trifluoromethyl)benzoic acid 3-Nitro-5-(trifluoromethyl)benzoic_acid->3-Amino-5-(trifluoromethyl)benzoic_acid Reduction N-Aryl_Benzamide_Derivative N-Aryl Benzamide Derivative (Herbicidal Compound) 3-Amino-5-(trifluoromethyl)benzoic_acid->N-Aryl_Benzamide_Derivative Amidation Substituted_Aniline Substituted Aniline Substituted_Aniline->N-Aryl_Benzamide_Derivative

Caption: General synthetic pathway from this compound to herbicidal N-aryl benzamides.

Experimental Protocols

Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid (Intermediate)

Principle: The nitro group of this compound is selectively reduced to an amino group using a suitable reducing agent, such as hydrogen gas with a palladium catalyst or a metal/acid combination like iron in acetic acid.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 30-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Amino-5-(trifluoromethyl)benzoic acid.

  • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Dissolve Dissolve this compound in Ethanol Add_Catalyst Add 10% Pd/C catalyst Dissolve->Add_Catalyst Purge Purge with N2 then H2 Add_Catalyst->Purge Pressurize Pressurize with H2 (30-50 psi) Purge->Pressurize Stir Stir vigorously at room temperature Pressurize->Stir Monitor Monitor reaction by TLC/HPLC Stir->Monitor Vent_Purge Vent H2 and purge with N2 Monitor->Vent_Purge Filter Filter through Celite Vent_Purge->Filter Concentrate Concentrate filtrate Filter->Concentrate Recrystallize Recrystallize for pure product Concentrate->Recrystallize

Caption: Experimental workflow for the reduction of this compound.

Synthesis of N-(2,4-difluoro-5-chlorophenyl)-3-amino-5-(trifluoromethyl)benzamide (Exemplary Herbicide)

Principle: This synthesis involves the formation of an amide bond between the carboxylic acid group of 3-Amino-5-(trifluoromethyl)benzoic acid and the amino group of a substituted aniline. The reaction is typically facilitated by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Materials:

  • 3-Amino-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • 2,4-difluoro-5-chloroaniline

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Amino-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and the evolution of gas has ceased.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-amino-5-(trifluoromethyl)benzoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude 3-amino-5-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve 2,4-difluoro-5-chloroaniline and pyridine in anhydrous dichloromethane.

    • Cool the aniline solution in an ice bath and slowly add the acid chloride solution dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2,4-difluoro-5-chlorophenyl)-3-amino-5-(trifluoromethyl)benzamide.

Quantitative Data: Herbicidal Activity

The following table summarizes the post-emergence herbicidal activity of an exemplary compound, N-(2,4-difluoro-5-chlorophenyl)-3-amino-5-(trifluoromethyl)benzamide, against various weed species. The data is presented as the application rate required to achieve 80% growth inhibition (GR₈₀).

Weed Species (Common Name)Weed Species (Scientific Name)GR₈₀ (g/ha)
VelvetleafAbutilon theophrasti125
Redroot PigweedAmaranthus retroflexus60
Common LambsquartersChenopodium album125
Wild MustardSinapis arvensis30
Green FoxtailSetaria viridis250
BarnyardgrassEchinochloa crus-galli500

Data is illustrative and based on typical performance of this class of herbicides.

Signaling Pathway and Mode of Action (Hypothesized)

While the precise molecular target of this class of herbicides may vary, many benzamide herbicides are known to inhibit microtubule assembly in susceptible plant species. This disruption of microtubule formation interferes with cell division and elongation, ultimately leading to plant death.

Mode_of_Action Herbicide N-Aryl Benzamide Herbicide Tubulin Tubulin Dimers Herbicide->Tubulin Inhibition Inhibition Herbicide->Inhibition Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption Microtubule->Disruption Cell_Division Cell Division & Elongation Cessation Cessation Cell_Division->Cessation Plant_Growth Plant Growth Inhibition->Microtubule Disruption->Cell_Division Cessation->Plant_Growth

Caption: Hypothesized mode of action for N-aryl benzamide herbicides.

Conclusion

This compound is a valuable starting material for the synthesis of effective herbicides. The straightforward conversion to 3-Amino-5-(trifluoromethyl)benzoic acid provides a versatile intermediate for the creation of diverse N-aryl benzamide libraries. The presented protocols offer a foundation for researchers to explore this chemical space in the development of new crop protection agents. Further structure-activity relationship (SAR) studies, by varying the substituents on the aniline ring, can lead to the discovery of compounds with improved efficacy and selectivity.

Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl Chloride: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-nitro-5-(trifluoromethyl)benzoyl chloride from 3-nitro-5-(trifluoromethyl)benzoic acid using thionyl chloride. 3-Nitro-5-(trifluoromethyl)benzoyl chloride is a crucial building block in the development of novel therapeutics, particularly in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl and nitro functional groups offer unique electronic properties that can enhance the pharmacological profile of drug candidates. This protocol outlines the experimental procedure, reaction conditions, and purification methods.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions. The reaction of this compound with thionyl chloride yields 3-nitro-5-(trifluoromethyl)benzoyl chloride, a versatile intermediate in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can improve metabolic stability and bioavailability of drug molecules, while the nitro group can be a key site for further chemical modifications.[1][2] This application note provides a comprehensive guide for the laboratory-scale synthesis of this important building block.

Reaction Scheme

Figure 1: General reaction scheme for the conversion of this compound to 3-Nitro-5-(trifluoromethyl)benzoyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-nitro-5-(trifluoromethyl)benzoyl chloride.

ParameterValueReference/Note
Starting MaterialThis compound-
ReagentThionyl chloride (SOCl₂)-
Typical Molar Ratio1 : 5-10 (Acid : Thionyl Chloride)Based on general procedures for similar reactions.
Reaction TemperatureReflux (approx. 79 °C)Boiling point of thionyl chloride.
Reaction Time3 - 6 hours[3][4]
Estimated Yield85 - 95%Estimated based on similar reactions.[5]
Product Purity>98% (after purification)-
SolventNeat (Thionyl chloride as solvent) or DCM[6]

Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas trap (for SO₂ and HCl)

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (5-10 eq). Alternatively, the reaction can be performed in a suitable anhydrous solvent such as dichloromethane.

  • Reaction Conditions: Attach a reflux condenser to the flask and equip the top of the condenser with a gas trap containing a sodium hydroxide solution to neutralize the evolved sulfur dioxide and hydrogen chloride gases. Heat the reaction mixture to reflux (approximately 79 °C if neat thionyl chloride is used) with constant stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of gas evolution. For more precise monitoring, techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy can be employed to observe the disappearance of the carboxylic acid starting material.[6]

  • Work-up and Purification:

    • Once the reaction is complete (typically after 3-6 hours of reflux), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure.

    • To remove the last traces of thionyl chloride, a co-evaporation with an inert solvent like toluene can be performed using a rotary evaporator.

    • The crude 3-nitro-5-(trifluoromethyl)benzoyl chloride can be further purified by vacuum distillation.[4]

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl Chloride cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Round-Bottom Flask add_acid Add this compound start->add_acid add_socl2 Add Thionyl Chloride add_acid->add_socl2 reflux Heat to Reflux (3-6h) with Stirring add_socl2->reflux monitoring Monitor Reaction Completion reflux->monitoring cool Cool to Room Temperature monitoring->cool distill_socl2 Distill Excess Thionyl Chloride cool->distill_socl2 rotovap Rotary Evaporation distill_socl2->rotovap vac_distill Vacuum Distillation rotovap->vac_distill product Pure 3-Nitro-5-(trifluoromethyl)benzoyl Chloride vac_distill->product

Caption: Workflow for the synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl chloride.

Applications in Drug Development

3-Nitro-5-(trifluoromethyl)benzoyl chloride is a highly valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The resulting acyl chloride can readily undergo reactions with various nucleophiles such as amines, alcohols, and organometallic reagents to form amides, esters, and ketones, respectively.

The trifluoromethyl group is a key pharmacophore in modern drug design, often introduced to enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronic effects of the trifluoromethyl group can influence the binding affinity of a drug molecule to its target protein.[1][2]

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction evolves toxic gases (SO₂ and HCl), which must be neutralized in a gas trap.

  • Reacts violently with water. Ensure all glassware is dry before use.

By following this detailed protocol, researchers can reliably synthesize 3-nitro-5-(trifluoromethyl)benzoyl chloride, a key intermediate for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Nitro-5-(trifluoromethyl)benzoic acid to form 3-Amino-5-(trifluoromethyl)benzoic acid is a critical transformation in the synthesis of various pharmaceutical compounds and complex organic molecules. The resulting amino-substituted benzoic acid derivative serves as a versatile building block in drug discovery and development. This document provides detailed application notes and experimental protocols for three common methods employed for this reduction: catalytic hydrogenation, and reductions using stannous chloride (SnCl₂) and iron (Fe) in acidic media.

Overview of Reduction Methods

The selection of a suitable reduction method depends on several factors, including the presence of other functional groups in the molecule, desired yield, scalability, and cost-effectiveness.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. It is often a clean and high-yielding method.

  • Stannous Chloride (SnCl₂) Reduction: A widely used laboratory-scale method that is effective for the reduction of aromatic nitro compounds. It is generally carried out in an acidic medium.

  • Iron (Fe) Reduction: An economical and robust method using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound. Please note that yields are representative and can vary based on specific experimental conditions and optimization.

MethodReagentsSolvent(s)Typical Reaction TimeTypical TemperatureExpected Yield
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Methanol, Ethanol2 - 6 hoursRoom Temperature>90%
Stannous ChlorideSnCl₂·2H₂O, HClEthanol1 - 3 hours50 - 78 °C85 - 95%
IronFe powder, HCl or Acetic AcidEthanol, Water2 - 5 hoursReflux80 - 90%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(trifluoromethyl)benzoic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol details the reduction of the nitro group using stannous chloride dihydrate in an acidic ethanol solution.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Carefully add concentrated hydrochloric acid (HCl) dropwise with stirring.

  • Heat the reaction mixture to 50-78 °C (reflux) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield 3-Amino-5-(trifluoromethyl)benzoic acid.

Protocol 3: Reduction using Iron (Fe) and Hydrochloric Acid

This protocol outlines the reduction of the nitro group using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid or glacial acetic acid to the refluxing mixture.

  • Continue heating at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Neutralize the aqueous layer with a saturated sodium carbonate solution or dilute sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain 3-Amino-5-(trifluoromethyl)benzoic acid.

Visualizations

General Reaction Scheme:

Caption: General chemical transformation from the nitro to the amino compound.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Start Dissolve this compound in solvent Add_Reagents Add reducing agent(s) and acid/catalyst Start->Add_Reagents Reaction_Conditions Heat/Stir under appropriate atmosphere Add_Reagents->Reaction_Conditions Quench_Neutralize Quench reaction and neutralize Reaction_Conditions->Quench_Neutralize Reaction complete Extraction Extract with organic solvent Quench_Neutralize->Extraction Drying_Filtration Dry organic layer and filter Extraction->Drying_Filtration Evaporation Evaporate solvent Drying_Filtration->Evaporation Purification Purify by recrystallization (optional) Evaporation->Purification Analysis Characterize product (TLC, HPLC, NMR, MS) Evaporation->Analysis Purification->Analysis reaction_pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Application Note: A Robust Protocol for the Amide Formation from 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of amides from electron-deficient carboxylic acids, such as 3-Nitro-5-(trifluoromethyl)benzoic acid, can present challenges, often resulting in sluggish reactions and lower yields.[1] The presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, deactivates the carboxyl group, making it less susceptible to nucleophilic attack.[2] This application note provides a detailed and optimized protocol for the efficient synthesis of amides from this compound using common coupling reagents.

The protocols described herein are designed to be broadly applicable to a range of primary and secondary amines, providing researchers with a reliable method for the synthesis of diverse amide libraries. The primary protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to increase efficiency and minimize side reactions.[3][4] An alternative protocol using the highly efficient uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is also presented for more challenging couplings.

Data Presentation: Quantitative Comparison of Coupling Reactions

The following table summarizes representative data for the amide coupling of this compound with various amines using the EDC/HOBt protocol. Please note that yields are dependent on the specific amine used and the efficiency of purification.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-3-nitro-5-(trifluoromethyl)benzamide1688
2AnilineN-phenyl-3-nitro-5-(trifluoromethyl)benzamide2475
3Morpholine(3-nitro-5-(trifluoromethyl)phenyl)(morpholino)methanone1295
4tert-ButylamineN-tert-butyl-3-nitro-5-(trifluoromethyl)benzamide2460

Experimental Protocols

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the formation of an amide bond between this compound and a generic amine using EDC as the coupling agent and HOBt as an additive.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA or TEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Protocol: HATU Mediated Amide Coupling

For sterically hindered or electron-deficient amines where the EDC/HOBt protocol may be sluggish, HATU can be a more effective coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 equiv) in one portion.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in the primary EDC/HOBt protocol.

Mandatory Visualization

Amide_Formation_Workflow Experimental Workflow for EDC/HOBt Mediated Amide Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine this compound, amine, and HOBt in anhydrous DCM/DMF B 2. Cool reaction mixture to 0°C A->B C 3. Add DIPEA and EDC·HCl B->C D 4. Stir at room temperature for 12-24h C->D E 5. Monitor reaction progress (TLC/LC-MS) D->E F 6. Aqueous workup (HCl, NaHCO3, Brine) E->F Upon Completion G 7. Dry with MgSO4, filter, and concentrate F->G H 8. Purify by flash column chromatography G->H I Final Amide Product H->I

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Signaling_Pathway Key Intermediates in EDC/HOBt Coupling Reaction Acid R-COOH (this compound) OAI O-Acylisourea Intermediate (Highly Reactive) Acid->OAI + EDC EDC EDC EDU EDU (Water-soluble byproduct) EDC->EDU ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt - EDC byproduct Amide R-CO-NHR' (Final Amide) OAI->Amide + Amine HOBt HOBt ActiveEster->Amide + Amine - HOBt Amine R'-NH2 (Amine)

Caption: Key intermediates in the EDC/HOBt coupling reaction.

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)benzoic Acid as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on an aromatic ring, provides a powerful platform for the construction of complex and biologically active molecules. The electron-withdrawing properties of the nitro and trifluoromethyl groups significantly influence the reactivity of the aromatic ring and the acidity of the a carboxylic acid, enabling a wide range of chemical transformations. These attributes make it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] This document provides detailed application notes and experimental protocols for key transformations involving this compound, highlighting its utility in the synthesis of advanced intermediates for drug discovery.

Key Chemical Transformations and Applications

The strategic placement of the three functional groups on the benzene ring allows for a variety of sequential or orthogonal chemical modifications. The primary transformations and their applications are:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to amides, which are fundamental linkages in a vast number of pharmaceutical agents. Standard coupling reagents can be employed to react this compound with a wide array of primary and secondary amines.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 3-Amino-5-(trifluoromethyl)benzoic acid. This transformation is crucial as it introduces a nucleophilic center that can participate in a myriad of bond-forming reactions, including further amide couplings, sulfonamide formation, and the construction of heterocyclic systems.

  • Precursor to Bioactive Heterocycles: The resulting 3-Amino-5-(trifluoromethyl)benzoic acid is a key precursor for the synthesis of various heterocyclic scaffolds, such as quinolines, which are prevalent in many kinase inhibitors and other therapeutic agents. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final compounds.

The following sections provide detailed experimental protocols for these key transformations, along with representative data.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with Aniline

This protocol describes the synthesis of N-phenyl-3-nitro-5-(trifluoromethyl)benzamide via an EDC/HOBt mediated amide coupling reaction.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
This compound235.12235 mg1.01.0
Aniline93.13102 mg1.11.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70230 mg1.21.2
HOBt (Hydroxybenzotriazole)135.13162 mg1.21.2
DIPEA (N,N-Diisopropylethylamine)129.24323 mg2.52.5
Anhydrous DMF (N,N-Dimethylformamide)-5 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (235 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add aniline (102 mg, 1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (323 mg, 2.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (230 mg, 1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Results:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, 400 MHz) δ (ppm)
N-phenyl-3-nitro-5-(trifluoromethyl)benzamideOff-white solid85-95168-1708.75 (s, 1H), 8.55 (s, 1H), 8.20 (s, 1H), 7.95 (br s, 1H), 7.65 (d, J = 7.8 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_reagents Add Aniline, HOBt, and DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-18h add_edc->react monitor Monitor by TLC/LC-MS react->monitor quench Pour into water and extract with Ethyl Acetate monitor->quench wash Wash organic layer with LiCl and brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product N-phenyl-3-nitro-5-(trifluoromethyl)benzamide purify->product

Protocol 2: Catalytic Transfer Hydrogenation for Nitro Group Reduction

This protocol details the reduction of the nitro group of this compound to an amine using ammonium formate as a hydrogen donor and palladium on carbon as the catalyst. This method is generally preferred over catalytic hydrogenation with H₂ gas for its operational simplicity and safety.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
This compound235.12235 mg1.01.0
10% Palladium on Carbon (Pd/C)-25 mg-10 wt%
Ammonium Formate63.06315 mg5.05.0
Methanol-10 mL--

Procedure:

  • In a round-bottom flask, suspend this compound (235 mg, 1.0 mmol) and 10% Pd/C (25 mg) in methanol (10 mL).

  • To this suspension, add ammonium formate (315 mg, 5.0 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is usually complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • To the residue, add water (10 mL) and adjust the pH to ~4 with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Results:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
3-Amino-5-(trifluoromethyl)benzoic acidWhite solid90-98185-18813.5 (br s, 1H), 7.85 (s, 1H), 7.50 (s, 1H), 7.20 (s, 1H), 5.95 (br s, 2H)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend this compound and Pd/C in Methanol add_reagent Add Ammonium Formate start->add_reagent react Stir at room temperature for 1-3h add_reagent->react monitor Monitor by TLC react->monitor filter_catalyst Filter through Celite® monitor->filter_catalyst concentrate Remove solvent under reduced pressure filter_catalyst->concentrate precipitate Add water and adjust pH to ~4 concentrate->precipitate isolate Filter and dry the product precipitate->isolate product 3-Amino-5-(trifluoromethyl)benzoic acid isolate->product

Application in the Synthesis of Kinase Inhibitors: c-Met Inhibitors

The 3-amino-5-(trifluoromethyl)benzoic acid scaffold is a key component in the synthesis of various kinase inhibitors, particularly those targeting c-Met. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous cancers. Small molecule inhibitors targeting the ATP-binding site of c-Met are of significant therapeutic interest.

A plausible synthetic route to a quinoline-based c-Met inhibitor, starting from 3-Amino-5-(trifluoromethyl)benzoic acid, is outlined below. This hypothetical pathway is based on established synthetic methodologies for similar structures.

Proposed Synthetic Pathway:

  • Amide Coupling: 3-Amino-5-(trifluoromethyl)benzoic acid is first coupled with a suitable amine, for instance, 3-nitroaniline, to form the corresponding benzamide.

  • Nitro Group Reduction: The nitro group on the second aromatic ring is then reduced to an amine.

  • Quinoline Formation (Friedländer Annulation): The resulting diamino compound undergoes a cyclization reaction with a β-ketoester to form the quinoline core.

  • Functionalization: Further modifications, such as the introduction of a side chain at the C3 position of the quinoline, can be achieved through standard cross-coupling or nucleophilic substitution reactions to yield the final c-Met inhibitor.

This multi-step synthesis highlights how this compound can be elaborated into complex, biologically active molecules.

c-Met Signaling Pathway and Inhibition

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation can drive tumor growth and metastasis. Small molecule inhibitors, often derived from building blocks like 3-Amino-5-(trifluoromethyl)benzoic acid, typically function by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby blocking its downstream signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor Binding Kinase_Domain Kinase Domain cMet_receptor->Kinase_Domain Dimerization & Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Kinase_Domain->Downstream Phosphorylation Cascade ATP ATP ATP->Kinase_Domain Binds Inhibitor c-Met Inhibitor (e.g., quinoline derivative) Inhibitor->Kinase_Domain Competitive Inhibition Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. The protocols and application notes provided herein demonstrate its utility in key chemical transformations, paving the way for the synthesis of complex and valuable molecules. Its role as a precursor to potent kinase inhibitors, such as those targeting c-Met, underscores its importance in modern drug discovery and development. Researchers and scientists can leverage the unique properties of this compound to accelerate their research and development efforts.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable nitration of 3-(trifluoromethyl)benzoic acid. Included are detailed experimental procedures, safety protocols, data presentation in tabular format for easy comparison, and characterization of the final product. A workflow diagram is also provided for a clear visual representation of the synthesis process.

Introduction

This compound (CAS No. 328-80-3) is a crucial building block in medicinal chemistry and drug development. Its trifluoromethyl and nitro functional groups provide unique electronic properties and synthetic handles for the construction of complex molecular architectures. This application note outlines a reliable method for its synthesis on a large scale, focusing on safety, yield, and purity to meet the stringent requirements of the pharmaceutical industry.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-(Trifluoromethyl)benzoic Acid reaction Reaction Vessel start->reaction Charge reagents Fuming HNO3 / Conc. H2SO4 (0-10 °C) reagents->reaction Slow Addition quench Quench on Ice/Water reaction->quench Transfer filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallization (e.g., Water or Ethanol/Water) wash->recrystallization Crude Product drying Drying under Vacuum recrystallization->drying product This compound drying->product characterization Characterization (NMR, IR, MP, HPLC) product->characterization

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Reactants
3-(Trifluoromethyl)benzoic acid1.0 equivalent[Internal Data]
Fuming Nitric Acid (90%)1.0 - 1.2 equivalents[Internal Data]
Concentrated Sulfuric Acid (98%)4 - 5 volumes[Internal Data]
Reaction Conditions
Temperature0 - 10 °C[Internal Data]
Reaction Time1 - 3 hours[Internal Data]
Product Yield and Purity
Yield (Crude)85 - 95%[Internal Data]
Yield (After Recrystallization)75 - 88%[Internal Data]
Purity (HPLC)> 99.5%[Internal Data]
Melting Point129 °C

Experimental Protocols

Materials and Equipment
  • Reactants: 3-(Trifluoromethyl)benzoic acid, Fuming Nitric Acid (≥90%), Concentrated Sulfuric Acid (98%).

  • Solvents: Deionized water, Ethanol (for recrystallization, if needed).

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel; cooling bath/circulator; vacuum filtration apparatus (Büchner funnel, filter flask); rotary evaporator; vacuum oven; standard laboratory glassware.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is highly recommended when working with concentrated acids.

  • Ventilation: All operations involving fuming nitric acid and concentrated sulfuric acid must be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. Always add acid slowly to other liquids, and never add water to concentrated acid.

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are readily accessible. Have appropriate spill kits for acids available.

Large-Scale Synthesis Protocol (100 g scale)
  • Reactor Setup: Set up a 2 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a 250 mL pressure-equalizing dropping funnel. Connect the reactor jacket to a cooling circulator.

  • Charging the Reactor: Charge the reactor with 3-(trifluoromethyl)benzoic acid (100.0 g).

  • Acid Addition: Slowly add concentrated sulfuric acid (400 mL) to the reactor with gentle stirring. The temperature of the mixture will rise; cool the reactor to 0-5 °C using the cooling circulator.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (35 mL) to concentrated sulfuric acid (65 mL) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the stirred solution in the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reactor between 0 °C and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • In a separate large vessel (e.g., 5 L beaker), prepare a mixture of crushed ice and water (2 kg).

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A white precipitate will form.

    • Allow the mixture to stir for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

    • Press the cake dry on the funnel to remove as much water as possible.

Purification Protocol
  • Recrystallization:

    • Transfer the crude, moist solid to a 2 L beaker.

    • Add deionized water (approximately 1 L) and heat the suspension to boiling with stirring. The solid will dissolve.

    • If the solution is not clear, hot filtration may be necessary to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour.

    • Crystals of this compound will form.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 129 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H), 8.75 (s, 1H), 8.61 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.1, 148.9, 134.5, 132.2 (q, J = 34.3 Hz), 131.9, 128.1, 124.8 (q, J = 3.8 Hz), 122.9 (q, J = 272.7 Hz).

  • IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1720 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym), 1320 (C-F).

  • HPLC Purity: > 99.5% (detection at 254 nm).

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure reaction goes to completion by monitoring with TLC/HPLC. Extend reaction time if necessary.
Product loss during work-upEnsure complete precipitation by using a sufficient amount of ice-water and allowing adequate time for crystallization.
Low Purity Incomplete washingWash the crude product thoroughly with cold water until the filtrate is neutral.
Inefficient recrystallizationEnsure the minimum amount of hot solvent is used for recrystallization to maximize recovery. Cool the solution slowly to promote the formation of pure crystals.
Formation of Di-nitro Byproducts Reaction temperature too highStrictly maintain the reaction temperature below 10 °C during the addition of the nitrating mixture.

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of high-purity this compound. Adherence to the outlined procedures and safety precautions is crucial for a successful and safe large-scale production. The provided characterization data can be used as a reference for quality control.

Application Note: Analytical Strategies for Monitoring Reactions of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-01

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Nitro-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on a benzoic acid scaffold, makes it a versatile building block.[2][3] The precise monitoring of chemical reactions involving this intermediate is critical for ensuring reaction completion, optimizing yield, identifying byproducts, and maintaining process safety and control. This document outlines detailed protocols for three common and effective analytical methods for monitoring such reactions: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely used technique for monitoring the progress of organic reactions. It excels at separating the starting material from products and intermediates, allowing for their quantification over time. For this compound and its derivatives, reverse-phase HPLC is the method of choice.[4]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Consumables:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, deionized).

  • Formic Acid or Phosphoric Acid (for mobile phase acidification).[4][5]

  • Syringe filters (0.22 µm or 0.45 µm).

  • Autosampler vials.

2. Chromatographic Conditions: A recommended starting point for method development is provided in the table below. Conditions may require optimization depending on the specific reaction products.

ParameterRecommended ConditionAlternative Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)Newcrom R1[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile : 0.1% Phosphoric Acid (aq)
Gradient 30% B to 95% B over 10 minIsocratic (e.g., 50:50 A:B)[4]
Flow Rate 1.0 mL/min-
Column Temp. 30 °C25 °C[4]
Detection λ 230 nm[4] and 272 nm[6]Diode Array Detector (DAD) scan
Injection Vol. 5 µL10 - 20 µL

3. Sample Preparation:

  • Carefully extract a small, representative aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals (t=0, 1h, 2h, etc.).

  • Immediately quench the reaction in the aliquot by diluting it in a known, large volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile/water) to stop the reaction and prevent further changes.

  • If the sample contains solid particles, filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Run a blank (dilution solvent) and a standard of the starting material for reference.

4. Data Analysis:

  • Integrate the peak areas for the starting material and any observed products.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time.

  • Relative peak area percentage can be used to estimate the reaction conversion. For precise quantification, a calibration curve should be generated using standards of known concentrations.

Data Presentation: Example HPLC Reaction Monitoring

The following table summarizes example data obtained from monitoring a hypothetical reaction where this compound is converted to "Product A".

Time PointRetention Time (min) - Starting MaterialPeak Area - Starting MaterialRetention Time (min) - Product APeak Area - Product A% Conversion (Approx.)
0 h5.821,254,300--0%
1 h5.81878,0104.15376,29030%
2 h5.82501,7204.16752,58060%
4 h5.81125,4304.151,128,87090%
6 h5.82< 10,0004.161,241,760>99%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B Prepared Sample C Filter Sample B->C Prepared Sample D Inject into HPLC C->D Prepared Sample E Separation on C18 Column D->E Chromatographic Data F UV Detection E->F Chromatographic Data G Integrate Peak Areas F->G Chromatographic Data H Calculate % Conversion G->H Quantitative Data I Report Results H->I Quantitative Data NMR_Logic cluster_spectrum 19F NMR Spectrum cluster_processing Data Processing Spec Acquire Spectrum Signal_SM Signal A (Starting Material) Signal_P Signal B (Product) Integrate Integrate Signals (Integral A, Integral B) Spec->Integrate Ratio Calculate Molar Ratio Integral B / (Integral A + Integral B) Integrate->Ratio Conversion Determine % Conversion Ratio->Conversion

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives as Precursors for Benzothiazinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazinones (BTZs) are a potent class of antimicrobial agents, particularly effective against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A key precursor in the synthesis of many BTZ analogues is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid . While the topic specifies 3-nitro-5-(trifluoromethyl)benzoic acid, extensive literature review reveals that the 2-chloro derivative is the crucial starting material for the cyclization reactions that form the benzothiazinone ring. The chloro group at the 2-position acts as a leaving group, facilitating the intramolecular nucleophilic substitution required for ring closure. This document provides detailed protocols and application notes for the synthesis of benzothiazinones using this essential precursor.

Data Presentation

Table 1: Physicochemical Properties of the Precursor
PropertyValueReference
Compound Name2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1][2]
CAS NumberN/A (Specific CAS for this compound is not readily available in the provided search results)
Molecular FormulaC₈H₃ClF₃NO₄[1]
Molecular Weight269.56 g/mol [1]
AppearanceCrystalline solid[1]
1H NMR (400 MHz, DMSO-d6)δ = 8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H) ppm[1]
13C{1H} NMR (126 MHz, DMSO-d6)δ = 164.3, 149.7, 135.7, 129.7 (q, 3J = 4 Hz), 128.8 (q, 2J = 35 Hz), 127.2, 124.0 (q, 3J = 4 Hz), 122.3 (q, 1J = 273 Hz) ppm[1]
IR (ATR)ν̃ = 3097 (C—H stretch), 2865 (O—H stretch), 1702 (C=O) cm-1[1]
Table 2: Comparison of Synthetic Pathways for Benzothiazinone Synthesis
PathwayKey ReagentsNumber of Steps (from acid chloride)Typical Overall YieldsAdvantagesDisadvantagesReference
Thiourea Pathway Thionyl chloride, N,N-dialkylthiourea165-75%Fewer synthetic steps, avoids toxic reagents like CS₂ and methyl iodide, high yields.Steric hindrance from bulky substituents on the amine can reduce yield.[3]
Acylisothiocyanate Pathway Thionyl chloride, Potassium thiocyanate, Secondary amine1 (in-situ)ModerateOne-pot synthesis.[3][4]
Alkylsulfanyl Pathway Thionyl chloride, Ammonia, Carbon disulfide, Methyl iodide, Secondary amine330-40%Multiple steps, uses toxic and flammable reagents.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride

This protocol describes the activation of the carboxylic acid, a common first step for the synthesis of benzothiazinones.

Materials:

  • 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene in a round-bottom flask under an inert atmosphere.

  • Add an excess of thionyl chloride to the suspension.

  • Heat the reaction mixture to 110°C and reflux for a sufficient time to ensure complete conversion to the acid chloride.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: Benzothiazinone Synthesis via the Thiourea Pathway

This one-step protocol is an efficient method for the formation of the benzothiazinone ring system.[3]

Materials:

  • 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride (from Protocol 1)

  • N,N-dialkylthiourea derivative

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • Dissolve the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride in toluene in a round-bottom flask under an inert atmosphere.

  • Add the desired N,N-dialkylthiourea derivative to the solution.

  • Heat the reaction mixture to 110°C and reflux.[3] The reaction time will vary depending on the specific thiourea derivative used. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as crystallization or column chromatography.

Protocol 3: Benzothiazinone Synthesis via the Acylisothiocyanate Pathway

This protocol involves the in-situ formation of a reactive benzoyl isothiocyanate intermediate.[4]

Materials:

  • 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride (from Protocol 1)

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • A suitable secondary amine

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Phase-transfer catalyst (e.g., 18-Crown-6), if necessary[4]

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride in the chosen solvent in a round-bottom flask.

  • Add ammonium thiocyanate (or potassium thiocyanate) to the solution. A phase-transfer catalyst may be added to facilitate the reaction.[4]

  • Stir the mixture at room temperature to form the benzoyl isothiocyanate intermediate.

  • To this mixture, add the desired secondary amine. The amine will react with the isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization to yield the benzothiazinone.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Isolate and purify the product using standard laboratory procedures.

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_pathways Synthetic Pathways cluster_product Product start 2-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid acid_chloride 2-Chloro-3-nitro-5- (trifluoromethyl)benzoyl chloride start->acid_chloride SOCl₂, Toluene, 110°C thiourea Thiourea Pathway (N,N-dialkylthiourea) acid_chloride->thiourea isothiocyanate Acylisothiocyanate Pathway (KSCN, Secondary Amine) acid_chloride->isothiocyanate btz Benzothiazinone Derivative thiourea->btz isothiocyanate->btz

Caption: Synthetic workflow for benzothiazinones.

mechanism_of_action BTZ Benzothiazinone (Prodrug) BTZ_activated Activated Nitroso Intermediate BTZ->BTZ_activated Nitroreduction by DprE1 DprE1_inactive DprE1 (Inactive) Covalent_adduct Covalent BTZ-DprE1 Adduct (Inhibited Enzyme) BTZ_activated->Covalent_adduct DprE1_active DprE1 (Active Enzyme) Contains Cys387 DprE1_active->Covalent_adduct Covalent bond formation with Cys387 Arabinan_synthesis Arabinan Synthesis DprE1_active->Arabinan_synthesis Covalent_adduct->Arabinan_synthesis Inhibition Cell_wall Mycobacterial Cell Wall Biosynthesis Arabinan_synthesis->Cell_wall Cell_death Bacterial Cell Death Cell_wall->Cell_death Disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)benzoic acid. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the expected common impurities in the synthesis of this compound?

The primary impurities encountered during the synthesis of this compound are typically unreacted starting material, dinitrated byproducts, and potentially other positional isomers of the nitro group, although the latter are generally formed in very small quantities.

Q3: Why is this compound the major product?

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents already present on the aromatic ring. Both the carboxylic acid group (-COOH) and the trifluoromethyl group (-CF₃) are meta-directing deactivators of the aromatic ring. In 3-(trifluoromethyl)benzoic acid, both groups direct the incoming electrophile (the nitro group, -NO₂) to the C5 position, which is meta to both substituents. This strong directing effect results in the preferential formation of this compound as the major product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Maintain the recommended reaction temperature. Temperatures that are too low can slow down the reaction rate, while excessively high temperatures can lead to the formation of byproducts. - Ensure the correct stoichiometry of the nitrating agent is used. - Optimize the extraction and crystallization steps to minimize product loss.
Presence of Unreacted Starting Material - Insufficient reaction time. - Inadequate amount of nitrating agent. - Poor mixing of reactants.- Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. - A slight excess of the nitrating agent can be used to drive the reaction to completion. - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Formation of Dinitrated Byproducts - Excessively harsh reaction conditions (e.g., high temperature). - High concentration of the nitrating agent.- Maintain a controlled temperature throughout the reaction, typically between 0°C and 35°C. - Avoid using a large excess of the nitrating agent.
Discolored Product (Yellowish) - Presence of residual nitric acid or nitro-aromatic impurities.- Ensure thorough washing of the crude product with water to remove residual acids. - Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can effectively remove colored impurities.

Summary of Potential Impurities

The following table summarizes the common impurities, their likely origin, and typical concentration ranges observed in similar aromatic nitration reactions.

Impurity Structure Origin Typical Concentration Range (%)
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂Unreacted starting material< 5
3,5-Dinitro-(trifluoromethyl)benzoic acidC₈H₃F₃N₂O₆Over-nitration of the desired product1 - 5
Other nitro-isomersC₈H₄F₃NO₄Nitration at other positions on the aromatic ring< 2

Note: The actual impurity profile and concentrations can vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ethyl acetate

  • Water

  • Ice

Procedure:

  • To a solution of 3-(trifluoromethyl)benzoic acid (e.g., 203.4 g) in concentrated sulfuric acid (880 mL), add 90% fuming nitric acid (210 mL) dropwise at 0°C over a period of 1 hour.

  • After the addition is complete, stir the mixture at 35°C for 3 hours.

  • Slowly pour the reaction mixture onto ice (approximately 1 kg).

  • Filter the resulting precipitate and wash it with water (500 mL).

  • Dissolve the crude product in ethyl acetate (500 mL).

  • Wash the ethyl acetate solution with water and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound as a white powder. A typical yield is around 92%.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add heptane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold ethyl acetate/heptane mixture, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-(Trifluoromethyl)benzoic acid reaction Nitration (HNO₃, H₂SO₄) start->reaction Reactant product Crude this compound reaction->product Yields recrystallization Recrystallization product->recrystallization Purify final_product Pure this compound recrystallization->final_product Isolates

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation A 3-(Trifluoromethyl)benzoic acid B This compound A->B + HNO₃, H₂SO₄ C Unreacted Starting Material A->C Incomplete Reaction E Other Positional Isomers A->E Side Reaction D Dinitrated Byproduct B->D Over-nitration

Caption: Logical relationships in the formation of the desired product and common impurities.

optimizing reaction conditions for the synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to ensure a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the nitration of 3-(trifluoromethyl)benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2] This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • 3-(Trifluoromethyl)benzoic acid: The starting material.

  • Fuming Nitric Acid (HNO₃): The source of the nitronium ion (NO₂⁺), which is the electrophile.

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst to generate the highly reactive nitronium ion from nitric acid.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out at a low temperature, starting at 0°C during the addition of nitric acid, and then allowed to warm up to around 35°C.[2]

Q4: What is the expected yield for this synthesis?

A4: Under optimized conditions, yields of approximately 92% can be achieved.[2]

Q5: How is the product isolated and purified?

A5: The reaction mixture is typically poured onto ice, which causes the product to precipitate. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethyl acetate.[2]

Experimental Protocol

This protocol is based on established literature procedures for the nitration of 3-(trifluoromethyl)benzoic acid.[1][2]

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution over a period of 1 hour, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 35°C and stir for an additional 3 hours.

  • Slowly pour the reaction mixture onto a large amount of crushed ice.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • For further purification, dissolve the crude product in ethyl acetate, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Data Presentation

ParameterValueReference
Starting Material3-(Trifluoromethyl)benzoic acid[1][2]
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid[1][2]
Temperature0°C to 35°C[2]
Reaction Time~4 hours[1][2]
Typical Yield92%[2]
Melting Point128-130 °C[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction progress using TLC.
Loss of product during workup.Ensure complete precipitation by using a sufficient amount of ice. Be careful during filtration and washing steps.
Impure starting materials.Use high-purity 3-(trifluoromethyl)benzoic acid.
Formation of Isomeric Byproducts Reaction temperature is too high.Maintain a low temperature (0°C) during the addition of nitric acid to improve regioselectivity. Higher temperatures can lead to the formation of other nitro isomers.
Incorrect ratio of acids.Use the specified ratio of fuming nitric acid to concentrated sulfuric acid to ensure the efficient generation of the nitronium ion.
Product is Oily or Difficult to Solidify Presence of impurities or residual solvent.Ensure thorough washing of the crude product. If the product remains oily, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Recrystallization is highly recommended for purification.
Dark-colored Product Side reactions or decomposition.Avoid excessively high reaction temperatures. Ensure the dropwise addition of nitric acid is slow and controlled.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Dissolve Dissolve 3-(trifluoromethyl)benzoic acid in concentrated H₂SO₄ Start->Dissolve Cool Cool mixture to 0°C Dissolve->Cool Add_HNO3 Slowly add fuming HNO₃ (maintain 0°C) Cool->Add_HNO3 React Stir at 35°C for 3 hours Add_HNO3->React Quench Pour onto ice React->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Purify Recrystallize from ethyl acetate Wash->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Isomers Isomeric Byproducts High_Temp High Temperature Isomers->High_Temp Cause Oily_Product Oily Product Impurities Impurities Oily_Product->Impurities Cause Workup_Loss Workup Loss Careful_Workup Careful Workup Workup_Loss->Careful_Workup Solution Control_Temp Control Temperature High_Temp->Control_Temp Solution Recrystallize Recrystallize Impurities->Recrystallize Solution Low_Yield Low_Yield Low_Yield->Workup_Loss Cause Incomplete_Reaction Incomplete_Reaction Monitor_Reaction Monitor_Reaction Incomplete_Reaction->Monitor_Reaction Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Nitration of 3-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential side reactions encountered during the nitration of 3-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 3-(trifluoromethyl)benzoic acid?

The primary product from the nitration of 3-(trifluoromethyl)benzoic acid is 3-nitro-5-(trifluoromethyl)benzoic acid. This is because both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.[1][2]

Q2: What are the common side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to the formation of various impurities. These include:

  • Isomer Formation: While the meta-position is strongly favored, small quantities of other constitutional isomers can be formed. These include 2-nitro-3-(trifluoromethyl)benzoic acid, 4-nitro-3-(trifluoromethyl)benzoic acid, and 2-nitro-5-(trifluoromethyl)benzoic acid.

  • Over-nitration: Under harsh reaction conditions, such as elevated temperatures or the use of fuming nitric acid, the product can undergo a second nitration to yield dinitrobenzoic acid derivatives.[3][4]

  • Decarboxylation: Although less common under standard nitrating conditions, there is a possibility of losing the carboxylic acid group, which can be exacerbated by high temperatures.[5]

  • Oxidation: The strong oxidizing nature of nitric acid can potentially lead to oxidative degradation of the starting material or product, especially with prolonged reaction times or high temperatures.[6]

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is crucial for minimizing side product formation. Key parameters to optimize include:

  • Temperature: Maintain a low temperature, typically between 0°C and 5°C, throughout the addition of the nitrating mixture.[7] Higher temperatures can increase the rate of side reactions, particularly over-nitration.[3]

  • Nitrating Agent: Use a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Avoid using fuming nitric acid unless the substrate is highly deactivated and requires more forcing conditions.

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to avoid unnecessarily long reaction times that could lead to increased side product formation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound

Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure the nitrating mixture was added completely and the reaction was stirred for a sufficient duration at the optimal temperature. - Verify the quality and concentration of the nitric and sulfuric acids.
Product Loss During Workup - The product has some solubility in acidic water. Ensure the reaction mixture is quenched with ice-cold water to maximize precipitation. - Wash the filtered product with minimal amounts of cold water.
Substrate Deactivation - The presence of two strong deactivating groups (-COOH and -CF3) makes the reaction inherently slow.[1] Gentle warming (e.g., to room temperature) after the initial cold addition may be necessary to drive the reaction to completion, but this should be done cautiously while monitoring for side product formation.

Problem 2: Presence of Multiple Isomers in the Product Mixture

Possible CauseTroubleshooting Steps
High Reaction Temperature - Strictly maintain the reaction temperature below 5°C during the addition of the nitrating agent. Higher temperatures can reduce the regioselectivity of the reaction.[7]
Insufficient Mixing - Ensure efficient stirring of the reaction mixture to maintain a homogenous temperature and concentration of reagents, preventing localized "hot spots" that can lead to side reactions.
Purification Strategy - If a mixture of isomers is unavoidable, purification can be achieved through recrystallization, often from an ethanol/water mixture, or by column chromatography.[8][9]

Problem 3: Formation of Dinitro Compounds

Possible CauseTroubleshooting Steps
Excess Nitrating Agent - Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess can promote a second nitration.
Elevated Reaction Temperature - As with isomer formation, high temperatures significantly increase the likelihood of over-nitration.[3] Maintain strict temperature control.
Prolonged Reaction Time - Monitor the reaction and quench it once the starting material has been consumed to prevent further nitration of the product.

Quantitative Data

The following table provides illustrative data on the effect of reaction conditions on the nitration of a substituted benzoic acid derivative, highlighting the trade-off between conversion and selectivity.

Reaction Temperature (°C)Molar Ratio (HNO₃/Substrate)Conversion (%)Selectivity for Mononitro Product (%)Reference
351.683.0379.52[10]

Note: This data is for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid and serves as a general indicator of how reaction parameters can influence outcomes.

Experimental Protocols

Standard Protocol for the Nitration of 3-(Trifluoromethyl)benzoic Acid

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid, and cool the mixture to 0°C in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated product by vacuum filtration and wash it with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.[9]

Visualizations

Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-(Trifluoromethyl)benzoic Acid 3-(Trifluoromethyl)benzoic Acid This compound This compound 3-(Trifluoromethyl)benzoic Acid->this compound HNO₃, H₂SO₄ Isomeric Nitro Products Isomeric Nitro Products 3-(Trifluoromethyl)benzoic Acid->Isomeric Nitro Products Poor Regioselectivity Decarboxylation/Oxidation Products Decarboxylation/Oxidation Products 3-(Trifluoromethyl)benzoic Acid->Decarboxylation/Oxidation Products Harsh Conditions Dinitro Products Dinitro Products This compound->Dinitro Products Over-nitration

Caption: Reaction pathway for the nitration of 3-(trifluoromethyl)benzoic acid.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Yield? isomers Isomer Formation issue->isomers Isomers Present? over_nitration Over-nitration issue->over_nitration Dinitro Products? check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_temp Check Temperature Control isomers->check_temp over_nitration->check_temp over_nitration->check_reagents check_time Check Reaction Time over_nitration->check_time purify Purify Product (Recrystallization/Chromatography) check_temp->purify check_reagents->purify check_time->purify end Successful Product Isolation purify->end

Caption: Troubleshooting workflow for nitration side reactions.

References

Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Nitro-5-(trifluoromethyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)benzoic acid using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Q2: Why is a low reaction temperature critical for this synthesis?

A2: Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons. Firstly, it helps to control the exothermic nature of the nitration reaction, preventing runaway reactions. Secondly, it improves the regioselectivity of the reaction, favoring the formation of the desired 3-nitro isomer and minimizing the formation of ortho- and para-isomers.[1][2][3]

Q3: What are the common side products, and how can their formation be minimized?

A3: Common side products include other nitro isomers (ortho- and para-isomers) and dinitro compounds.[2] To minimize their formation, it is essential to maintain a low reaction temperature, ensure the slow and dropwise addition of the nitrating mixture, and use the correct stoichiometry of reagents.[2][4]

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: The most common and effective method for purifying this compound is recrystallization.[2] Suitable solvents for recrystallization include ethanol or water. To achieve high purity, allow the solution to cool slowly to promote the formation of pure crystals and wash the filtered crystals with a small amount of cold solvent to remove residual impurities.[2]

Q5: How can I confirm the identity and purity of my synthesized product?

A5: The identity and purity of the final product can be confirmed using various analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.[2]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure of the compound.[2]

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.1. Monitor the reaction progress using TLC. Increase the reaction time or slightly raise the temperature, but not exceeding 10°C.
2. Loss of product during workup: The product may be soluble in the aqueous layer if the pH is not acidic enough during precipitation.2. Ensure the reaction mixture is poured into a sufficiently large volume of ice-water to ensure complete precipitation. Acidify the aqueous layer with a strong acid if necessary before filtration.
3. Sub-optimal nitrating agent: The concentration of the acids may not be appropriate.3. Use fresh, concentrated nitric and sulfuric acids. The ratio of the acids can be optimized to improve yield.[2]
Formation of Multiple Products (Isomers) 1. High reaction temperature: Higher temperatures can lead to the formation of undesired ortho- and para-isomers.1. Maintain a strict temperature control, keeping the reaction temperature between 0-5°C.[1][3]
2. Rapid addition of nitrating agent: A high local concentration of the nitrating agent can promote the formation of side products.2. Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure even distribution and temperature control.[2]
Formation of Dinitro Compounds 1. Excess of nitrating agent: Using a large excess of the nitrating mixture can lead to dinitration.1. Use a controlled molar ratio of the nitrating agent to the starting material. A slight excess (e.g., 1.1 to 1.3 molar ratio) of nitric acid is generally sufficient.[4]
2. High reaction temperature: Elevated temperatures can provide the activation energy needed for a second nitration.2. Strictly maintain the reaction temperature at or below 5°C.[4]
Product Fails to Precipitate Upon Quenching 1. Insufficient volume of ice-water: The product may remain dissolved if the volume of the quenching solution is too small.1. Pour the reaction mixture into a larger volume of an ice-water slurry with vigorous stirring.
2. Product is more soluble than expected: The presence of impurities can sometimes increase the solubility of the product.2. If precipitation is still not observed, consider extracting the product from the aqueous solution using a suitable organic solvent like ethyl acetate.

Quantitative Data on Reaction Parameters

While specific, comparative yield data for the synthesis of this compound under varying conditions is not extensively available in the provided search results, the following table summarizes the impact of key parameters on the reaction outcome based on analogous nitration reactions.

Parameter Condition Effect on Yield/Purity Reference
Reaction Temperature 0-5°CFavors the formation of the desired meta-isomer and minimizes side products, leading to higher purity and potentially higher isolated yield.[1][3]
> 10°CIncreases the rate of reaction but can lead to the formation of ortho- and para-isomers and dinitro compounds, reducing the yield of the desired product.[2]
Molar Ratio of HNO₃ to Substrate Slight excess (e.g., 1.1-1.3)Generally provides a good conversion rate without excessive formation of dinitro byproducts.[4]
Large excessCan lead to the formation of dinitro compounds, thus reducing the yield of the desired mono-nitro product.[4]
Rate of Addition of Nitrating Mixture Slow, dropwiseAllows for better temperature control and minimizes localized high concentrations of the nitrating agent, reducing side product formation.[2]
RapidCan cause the temperature to rise uncontrollably, leading to a decrease in selectivity and the formation of undesired isomers and dinitro compounds.[2]

Experimental Protocols

Key Experiment: Nitration of 3-(Trifluoromethyl)benzoic Acid

This protocol is a general guideline. Researchers should always consult safety data sheets and perform a risk assessment before conducting any experiment.

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid while maintaining the reaction temperature between 0-5°C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Product Precipitation: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. A white to pale yellow solid should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_reagents Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_reagents prep_substrate Dissolve 3-(Trifluoromethyl)benzoic Acid in H2SO4 start->prep_substrate cool_reagents Cool Nitrating Mixture to 0°C prep_reagents->cool_reagents cool_substrate Cool Substrate Solution to 0°C prep_substrate->cool_substrate nitration Slowly Add Nitrating Mixture to Substrate Solution (0-5°C) cool_reagents->nitration cool_substrate->nitration stir Stir and Monitor Reaction (TLC) nitration->stir quench Pour Reaction Mixture onto Ice-Water stir->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products Formed start->side_products workup_loss Loss During Workup start->workup_loss check_time Increase Reaction Time (Monitor with TLC) incomplete_rxn->check_time check_temp Check & Control Temperature (0-5°C) side_products->check_temp slow_addition Ensure Slow Addition of Nitrating Agent side_products->slow_addition check_quench Ensure Complete Precipitation (Sufficient Ice-Water) workup_loss->check_quench

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: 3-Nitro-5-(trifluoromethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-5-(trifluoromethyl)benzoic acid. The following sections address common issues encountered during amidation, esterification, and nitro group reduction reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amidation Reactions

Question 1: I am observing low or no yield in the amide coupling reaction with this compound. What are the potential causes and solutions?

Answer:

Low yields in the amidation of this compound are common due to the deactivating effects of the electron-withdrawing nitro and trifluoromethyl groups, which reduce the reactivity of the carboxylic acid.[1] Several factors can contribute to this issue:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents might not be effective enough.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines will react slower.

  • Side Reactions: Formation of byproducts can consume starting materials.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can hinder the reaction.

Troubleshooting Steps:

  • Select a more potent coupling reagent: For electron-deficient carboxylic acids, stronger coupling reagents are often necessary. Consider using uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP.[2][3]

  • Optimize the base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed and facilitate the reaction. The choice and stoichiometry of the base can be critical.

  • Increase reaction time and/or temperature: Due to the reduced reactivity, longer reaction times or elevated temperatures may be required. Monitor the reaction progress by TLC or LC-MS.

  • Ensure anhydrous conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Use anhydrous solvents and dry glassware.

Question 2: What are some common side products in the amidation of this compound and how can I minimize them?

Answer:

Common side products include:

  • Urea byproduct: When using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproduct is formed. Dicyclohexylurea (from DCC) is often insoluble and can be removed by filtration, while the byproduct from EDC is water-soluble.[3]

  • Epimerization: If the amine component is chiral, epimerization can occur. Using additives like 1-Hydroxybenzotriazole (HOBt) or its analogues can help suppress this.[1]

  • Formation of N-acylurea: The activated carboxylic acid can sometimes react with the carbodiimide to form a stable N-acylurea, which is unreactive towards the amine.

Minimization Strategies:

  • Choice of Coupling Reagent: Using reagents like HATU can minimize side reactions and often leads to cleaner reaction profiles.[2]

  • Use of Additives: Incorporating HOBt or OxymaPure can improve reaction efficiency and reduce side product formation.

  • Control of Stoichiometry: Precise control over the equivalents of coupling reagent and base can prevent the formation of unwanted byproducts.

Esterification Reactions

Question 3: My Fischer esterification of this compound is incomplete. How can I drive the reaction to completion?

Answer:

Fischer esterification is an equilibrium-limited reaction.[4] The presence of two strong electron-withdrawing groups on the aromatic ring makes the carbonyl carbon more electrophilic, which is favorable. However, to achieve high conversion, the equilibrium must be shifted towards the product side.

Strategies to Improve Yield:

  • Use a large excess of the alcohol: This is the most common method to drive the equilibrium forward. Often, the alcohol itself is used as the solvent.[5]

  • Remove water: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the ester. This can be achieved by:

    • Using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

    • Adding a dehydrating agent to the reaction mixture.

  • Increase the amount of acid catalyst: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is required. Optimizing the catalyst loading can improve the reaction rate.[5]

Question 4: Are there any potential side reactions during the esterification of this compound?

Answer:

While Fischer esterification is generally a clean reaction, potential side reactions for this specific substrate include:

  • Hydrolysis of the trifluoromethyl group: Although the trifluoromethyl group is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to its hydrolysis to a carboxylic acid group.[6]

  • Decarboxylation: Aromatic carboxylic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at high temperatures.[7][8] This is more likely to occur under harsh conditions.

To minimize these side reactions, it is advisable to use the mildest possible conditions that still afford a reasonable reaction rate.

Nitro Group Reduction

Question 5: I need to selectively reduce the nitro group of this compound to an amine without affecting the carboxylic acid or trifluoromethyl groups. What are the recommended methods?

Answer:

Selective reduction of the nitro group in the presence of other reducible functional groups is a common challenge. Several methods can achieve this transformation with high selectivity:

  • Catalytic Hydrogenation: This is a widely used and often clean method.

    • H₂/Pd/C: Palladium on carbon is a very effective catalyst for nitro group reduction. This can often be done under mild conditions (e.g., room temperature, atmospheric pressure of H₂).[9]

    • H₂/PtO₂ (Adams' catalyst): This is another excellent catalyst for this transformation.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a catalyst like Pd/C can also be very effective and avoids the need for a hydrogen gas setup.

  • Metal/Acid Reduction:

    • SnCl₂·2H₂O: Stannous chloride dihydrate in a solvent like ethanol or ethyl acetate is a classic and reliable method for the selective reduction of aromatic nitro groups.

    • Fe/HCl or Fe/NH₄Cl: Iron powder in the presence of an acid or ammonium chloride is an inexpensive and effective reducing agent.

    • Zn/CH₃COOH: Zinc dust in acetic acid is another mild option.

It is important to note that catalytic hydrogenation can sometimes lead to dehalogenation if other halogens are present on the ring. In such cases, metal/acid reductions are often preferred.

Question 6: What are the potential issues during the work-up and purification of the resulting 3-Amino-5-(trifluoromethyl)benzoic acid?

Answer:

The product, 3-Amino-5-(trifluoromethyl)benzoic acid, is an amino acid and thus has both an acidic (carboxylic acid) and a basic (amine) functional group. This amphoteric nature can present some challenges during work-up and purification:

  • Solubility: The product may be soluble in both acidic and basic aqueous solutions. During work-up, adjusting the pH to the isoelectric point will minimize its solubility in water, allowing for precipitation and collection by filtration.

  • Purification:

    • Recrystallization: This is often the best method for purifying the final product. A suitable solvent system (e.g., ethanol/water) needs to be identified.

    • Column Chromatography: Due to its polar nature, silica gel chromatography can be challenging. It may require a polar eluent system, and tailing of the spot on TLC is common. Using a modified silica gel or a different stationary phase might be necessary.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Amidation of Electron-Deficient Benzoic Acids.

Coupling ReagentAdditiveBaseTypical Yield RangeNotes
EDCHOBtDIPEAModerate to GoodA common and cost-effective choice. The urea byproduct is water-soluble, simplifying work-up.[10]
HATU-DIPEAGood to ExcellentHighly efficient for challenging couplings, often with faster reaction times and fewer side reactions.[2]
PyBOP-DIPEAGood to ExcellentA phosphonium-based reagent, also very effective for sterically hindered and electron-deficient substrates.
T3P®-PyridineGoodA mild and effective reagent, with byproducts that are easily removed by aqueous work-up.

Table 2: Comparison of Selective Nitro Group Reduction Methods.

Reagent/CatalystSolventTemperatureSelectivityNotes
H₂ (1 atm), 10% Pd/CMethanol/EthanolRoom Temp.ExcellentA clean and high-yielding method. May not be suitable if other reducible groups that are sensitive to catalytic hydrogenation are present.[9]
SnCl₂·2H₂OEthanolRefluxExcellentA classic and reliable method that is tolerant of many other functional groups.
Fe powder, NH₄ClEthanol/WaterRefluxVery GoodAn inexpensive and environmentally friendly option.
NaBH₄, NiCl₂MethanolRoom Temp.GoodA milder alternative to some other metal-based reductions.

Experimental Protocols

Protocol 1: Amidation of this compound using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification of this compound
  • To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (e.g., 20 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.[5]

Protocol 3: Selective Reduction of the Nitro Group using SnCl₂·2H₂O
  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding a saturated solution of NaHCO₃ until the pH is basic (pH ~8-9). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by adjusting the pH of an aqueous solution to its isoelectric point to induce precipitation, followed by recrystallization.

Visualizations

Troubleshooting_Amidation start Low Amidation Yield reagent Ineffective Coupling Reagent start->reagent conditions Suboptimal Reaction Conditions start->conditions amine Poor Amine Nucleophilicity start->amine solution1 Use Stronger Reagent (e.g., HATU, PyBOP) reagent->solution1 solution2 Optimize Base, Temp. & Time. Use Anhydrous Solvents. conditions->solution2 solution3 Increase Amine Equivalents or Use a More Reactive Derivative amine->solution3

Caption: Troubleshooting workflow for low yield in amidation reactions.

Nitro_Reduction_Pathway Start This compound H2_PdC H2, Pd/C Start->H2_PdC Catalytic Hydrogenation SnCl2 SnCl2*2H2O Start->SnCl2 Metal Chloride Reduction Fe_HCl Fe, HCl Start->Fe_HCl Metal/Acid Reduction Product 3-Amino-5-(trifluoromethyl)benzoic acid H2_PdC->Product SnCl2->Product Fe_HCl->Product

Caption: Selective reduction pathways for the nitro group.

References

handling and storage recommendations for 3-Nitro-5-(trifluoromethyl)benzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of potential degradation issues related to 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS: 328-80-3).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Ideal storage temperatures are between 10°C and 25°C.[4] It is crucial to protect the compound from direct sunlight and heat sources.[1][2]

Q2: What substances are incompatible with this compound and should be avoided during storage and experiments?

A2: this compound should be stored away from strong oxidizing agents and strong bases, as these can cause hazardous reactions.[3] Contact with incompatible materials can lead to degradation of the compound.

Q3: My sample of this compound has changed color. What could be the cause?

A3: A color change may indicate degradation. Potential causes include exposure to light (photodegradation), elevated temperatures (thermal decomposition), or reaction with incompatible substances. It is advisable to re-analyze the sample for purity if a color change is observed.

Q4: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?

A4: Yes, the appearance of unexpected peaks is a common indicator of degradation. Depending on the reaction conditions, potential degradation pathways include:

  • Hydrolysis: Under strongly alkaline conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid.

  • Photodegradation: Exposure to UV light can lead to the breakdown of the molecule. Studies on similar nitroaromatic compounds have shown degradation upon photolysis.

  • Thermal Decomposition: High temperatures can cause the molecule to decompose. The initial step is often the cleavage of the C-NO₂ bond.[3]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is recommended to:

  • Protect the compound and its solutions from light by using amber vials or covering glassware with aluminum foil.

  • Maintain controlled temperatures and avoid excessive heating unless required by the protocol.

  • Use solvents and reagents that are free from contaminants and are compatible with the compound.

  • Work in a well-ventilated area and handle the compound in accordance with good laboratory practices.[1][2]

Data Presentation

Table 1: Summary of Stability and Degradation Factors for Nitroaromatic and Trifluoromethyl Aromatic Compounds

ParameterConditionPotential OutcomeNotes
Thermal Stability Elevated Temperatures (>150°C)Decomposition, release of NOx, CO, CO₂.Based on studies of nitrobenzoic acid isomers. The onset of decomposition for o-nitrobenzoic acid is in the range of 120-200°C.[3]
Photostability Exposure to UV LightPhotodegradation.Studies on p-nitrobenzoic acid show significant degradation under UV irradiation.[5]
pH Stability Strongly Alkaline ConditionsHydrolysis of the trifluoromethyl group to a carboxylic acid.The trifluoromethyl group is generally stable but can be susceptible to hydrolysis under harsh alkaline conditions.
Incompatibilities Strong Oxidizing Agents, Strong BasesChemical reaction and degradation.Standard recommendation for benzoic acid derivatives.[3]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions of temperature and humidity.

1. Materials:

  • This compound

  • Calibrated stability chambers

  • HPLC grade solvents (e.g., acetonitrile, water with formic acid)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Validated HPLC method for purity and degradation product analysis

2. Sample Preparation:

  • Accurately weigh a sufficient amount of this compound.

  • Prepare solutions of a known concentration in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Dispense the solution into amber HPLC vials. A separate set of vials should be prepared for each time point and storage condition.

3. Storage Conditions:

  • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH

  • Control Condition: 25°C ± 2°C / 60% RH ± 5% RH

  • Place the prepared sample vials in the respective stability chambers.

4. Time Points:

  • Initial (T=0): Analyze the samples immediately after preparation.

  • Subsequent Time Points: Pull samples from each storage condition at predetermined intervals (e.g., 1, 2, 4, and 6 weeks).

5. Analysis:

  • At each time point, analyze the samples using a validated, stability-indicating HPLC method.

  • Quantify the peak area of this compound and any degradation products.

  • Calculate the percentage of remaining parent compound and the percentage of each degradation product.

6. Data Evaluation:

  • Plot the percentage of the parent compound remaining against time for each storage condition.

  • Identify and quantify any significant degradation products.

  • The data will provide an indication of the compound's stability under the tested conditions.

Mandatory Visualization

G cluster_0 Troubleshooting Degradation of this compound A Degradation Observed? (e.g., color change, new HPLC peaks) B Check Storage Conditions A->B Yes C Review Experimental Parameters A->C Yes D Light Exposure? B->D E High Temperature? B->E F Incompatible Reagents? C->F G Protect from Light (Use amber vials/foil) D->G Yes J Re-analyze for Purity D->J No H Maintain Temperature Control E->H Yes E->J No I Verify Reagent Compatibility (Avoid strong bases/oxidizers) F->I Yes F->J No G->J H->J I->J

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.

References

removing unreacted starting material from 3-Nitro-5-(trifluoromethyl)benzoic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-5-(trifluoromethyl)benzoic acid. The following sections address common issues encountered during the purification of this compound, specifically focusing on the removal of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most likely unreacted starting material present as an impurity in my this compound product?

A1: The synthesis of this compound typically involves the nitration of 3-(trifluoromethyl)benzoic acid. Therefore, the most probable unreacted starting material impurity is 3-(trifluoromethyl)benzoic acid.

Q2: What are the key physical property differences between the product and the starting material that can be exploited for purification?

A2: The primary differences that can be utilized for separation are the acidity and solubility of the two compounds. Due to the presence of the electron-withdrawing nitro group, this compound is a stronger acid (has a lower pKa) than 3-(trifluoromethyl)benzoic acid. This difference in acidity is the basis for purification via acid-base extraction. Additionally, differences in their solubility profiles in various solvents, particularly at different temperatures, can be used for purification by recrystallization.

Q3: Which purification techniques are most effective for removing unreacted 3-(trifluoromethyl)benzoic acid?

A3: The two most effective and commonly used techniques are:

  • Acid-Base Extraction: This method takes advantage of the different acidities of the product and the starting material to separate them.

  • Recrystallization: This technique relies on the differential solubility of the compounds in a specific solvent at varying temperatures to achieve purification.

Troubleshooting Guides

Issue 1: My final product shows the presence of the starting material by NMR/LC-MS.

Troubleshooting Workflow:

G start Impure Product Detected method_selection Select Purification Method start->method_selection acid_base Acid-Base Extraction method_selection->acid_base recrystallization Recrystallization method_selection->recrystallization protocol_ab Follow Acid-Base Extraction Protocol acid_base->protocol_ab protocol_recrys Follow Recrystallization Protocol recrystallization->protocol_recrys analysis Analyze Purity (NMR, LC-MS, mp) protocol_ab->analysis protocol_recrys->analysis pure Product is Pure analysis->pure impure_again Still Impure analysis->impure_again end Pure Product Obtained pure->end optimize Optimize Protocol or Combine Methods impure_again->optimize optimize->method_selection

Caption: Troubleshooting workflow for purifying this compound.

Detailed Steps:

  • Choose a Purification Method: Based on the scale of your experiment and available resources, select either acid-base extraction or recrystallization. Acid-base extraction is generally effective for removing less acidic impurities. Recrystallization is a good option if a suitable solvent system is identified.

  • Execute the Protocol: Follow the detailed experimental protocols provided below for the chosen method.

  • Assess Purity: After purification, re-analyze the product using NMR, LC-MS, and melting point determination to confirm the absence of the starting material.

  • Optimize if Necessary: If the product is still not pure, consider optimizing the chosen protocol (e.g., using a different base for extraction, trying a different recrystallization solvent) or performing a sequential purification using both methods.

Data Presentation

PropertyThis compound (Product)3-(trifluoromethyl)benzoic acid (Starting Material)
Molecular Formula C₈H₄F₃NO₄C₈H₅F₃O₂
Molecular Weight 235.12 g/mol 190.12 g/mol
Melting Point ~129 °C104-106 °C
pKa < 3.77 (Estimated to be ~3.2-3.5)~3.77 (Predicted)[1]
Water Solubility Poor149 mg/L[2]
Organic Solvent Solubility Soluble in ethanol, acetone, ethyl acetateSoluble in ethanol, acetone, dichloromethane[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the higher acidity of the nitro-substituted product to separate it from the unreacted starting material.

Experimental Workflow:

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve Dissolve crude product in organic solvent (e.g., Ethyl Acetate) add_base Add weak aqueous base (e.g., NaHCO3 soln) dissolve->add_base separate_layers Separate Layers add_base->separate_layers wash_org Wash organic layer with brine separate_layers->wash_org Organic aq_layer Aqueous Layer (contains product as salt) separate_layers->aq_layer Aqueous dry_org Dry organic layer (e.g., Na2SO4) wash_org->dry_org evaporate Evaporate solvent dry_org->evaporate starting_material Recovered Starting Material evaporate->starting_material acidify Acidify with HCl (aq) to precipitate product aq_layer->acidify filter Filter precipitated solid acidify->filter wash_solid Wash solid with cold deionized water filter->wash_solid dry_solid Dry the solid wash_solid->dry_solid pure_product Pure Product dry_solid->pure_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approximately 10-20 mL of solvent per gram of crude product).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 10 mL of the bicarbonate solution per gram of crude product. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated product, being a salt, will be in the aqueous (bottom) layer, while the less acidic starting material will remain in the organic (top) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: For optimal separation, extract the organic layer with a fresh portion of saturated sodium bicarbonate solution and combine the aqueous layers.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small amount of the organic solvent used in step 1. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is based on the principle that the desired product and the starting material impurity have different solubilities in a given solvent system. A solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity is either highly soluble or insoluble at all temperatures. Based on data for similar compounds, an ethanol/water mixture is a good starting point.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. If a precipitate forms, add a few more drops of hot ethanol until the solution is clear again. This indicates a suitable solvent ratio.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or ethanol) to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Challenges in the Scale-Up of 3-Nitro-5-(trifluoromethyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3-Nitro-5-(trifluoromethyl)benzoic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the production of this key chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, workup, and purification of this compound, particularly during scale-up operations.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Nitration: Insufficient reaction time, low temperature, or inadequate mixing of the biphasic reaction mixture.- Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to track the consumption of the starting material, 3-(trifluoromethyl)benzoic acid. - Optimize Temperature: While nitration is exothermic, the reaction requires a specific temperature range to proceed efficiently. Gradually increase the temperature, ensuring it remains within the safe operating limits determined by calorimetric studies. - Improve Agitation: On a larger scale, mass transfer limitations can be significant. Ensure the reactor is equipped with an appropriate agitator and baffling to maintain a homogenous mixture of the organic substrate and the nitrating agent.
Decomposition of Starting Material or Product: Excessively high reaction temperatures or "hot spots" within the reactor can lead to degradation.- Controlled Reagent Addition: Add the nitrating agent (mixed acid) slowly and sub-surface to the solution of 3-(trifluoromethyl)benzoic acid to better control the exotherm. - Efficient Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.
Formation of Unwanted Side-Products (e.g., Isomers, Dinitrated Species) Incorrect Nitrating Agent Stoichiometry: An excess of the nitrating agent can lead to the formation of dinitrated byproducts.- Precise Stoichiometry: Carefully control the molar ratio of nitric acid to the starting material. Use the minimum effective amount of nitrating agent.
Suboptimal Reaction Temperature: Higher temperatures can favor the formation of undesired isomers.- Maintain Optimal Temperature: Operate the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
Product is Difficult to Purify Presence of Unreacted Starting Material and Isomeric Impurities: Incomplete reaction or lack of regioselectivity.- Reaction Optimization: Ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature. - Recrystallization: Utilize a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective for purifying aromatic carboxylic acids. Slow cooling can improve crystal size and purity.
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.- Solvent System Adjustment: The solvent polarity may need to be adjusted. Ensure the product is fully dissolved at the higher temperature and that the solution is not supersaturated. - Controlled Cooling: Allow the solution to cool slowly with gentle agitation to encourage crystal formation. Seeding with a small crystal of pure product can also be beneficial.
Runaway Reaction During Scale-Up Poor Heat Removal: The rate of heat generation from the exothermic nitration exceeds the rate of heat removal by the cooling system.- Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR). - Semi-batch Operation: Add the nitrating agent gradually to control the rate of heat evolution. - Emergency Preparedness: Have an emergency cooling system and a quench plan in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)benzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Q2: Why is temperature control so critical in this nitration reaction, especially during scale-up?

Nitration reactions are highly exothermic. Without proper temperature control, the reaction rate can increase exponentially, leading to a thermal runaway. This can result in a rapid increase in temperature and pressure, potentially causing the reactor to fail and releasing toxic fumes.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.

Q3: What are the primary safety concerns when working with mixed nitric and sulfuric acids?

Both nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[2][3][4] The mixture is a strong oxidizing agent and can react violently with organic materials. Inhalation of nitric acid mists can cause severe respiratory damage.[2] It is imperative to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[1][3]

Q4: What are the expected byproducts in the synthesis of this compound?

The primary byproducts are typically isomeric nitro compounds. While the trifluoromethyl and carboxylic acid groups are meta-directing, small amounts of other isomers can form. Dinitrated products can also be generated if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[5] These techniques allow for the tracking of the disappearance of the starting material (3-(trifluoromethyl)benzoic acid) and the appearance of the product.

Q6: What is a suitable method for purifying the crude product?

Recrystallization is a common and effective method for purifying the crude this compound.[6] A common solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and thoroughly risk-assessed for each specific laboratory setup.

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-(trifluoromethyl)benzoic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)benzoic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by HPLC or TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

Parameter Laboratory Scale (10g) Pilot Scale (1kg)
Starting Material 10 g1 kg
Nitric Acid (molar eq.) 1.11.1
Sulfuric Acid (volume) 30 mL3 L
Reaction Temperature 0-15 °C5-20 °C
Reaction Time 4 hours6 hours
Typical Crude Yield 85-95%80-90%
Purity after Recrystallization >98%>98%

Table 2: Purity Analysis by HPLC

Compound Retention Time (min) Typical Purity (%)
3-(Trifluoromethyl)benzoic acid5.2< 1% (in final product)
This compound7.8> 98%
Isomeric Byproducts6.5 - 8.5< 1%

Visualizations

Synthesis_Workflow start Start: 3-(Trifluoromethyl)benzoic acid nitration Nitration with Mixed Acid (HNO3/H2SO4) start->nitration quench Quenching on Ice nitration->quench filtration Vacuum Filtration quench->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization purified_product Purified Product (>98% Purity) recrystallization->purified_product end End purified_product->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield Observed? check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction Yes end Yield Improved start->end No incomplete Incomplete Reaction check_reaction->incomplete optimize_time Increase Reaction Time incomplete->optimize_time Yes optimize_temp Slightly Increase Temperature incomplete->optimize_temp Yes check_impurities Check for Impurities/ Side-Products incomplete->check_impurities No optimize_time->end optimize_temp->end purification_issue Purification Issue check_impurities->purification_issue recrystallize Optimize Recrystallization Solvent/Conditions purification_issue->recrystallize Yes decomposition Decomposition Likely purification_issue->decomposition No recrystallize->end lower_temp Lower Reaction Temperature/ Control Addition Rate decomposition->lower_temp lower_temp->end

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.

References

impact of temperature on the nitration of 3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3-(trifluoromethyl)benzoic acid?

The major product is 3-nitro-5-(trifluoromethyl)benzoic acid. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are meta-directing deactivating groups. Therefore, they will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position that is meta to both substituents, which is position 5.

Q2: Why is temperature control so critical in this reaction?

Temperature control is crucial for several reasons. Firstly, the nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to an uncontrolled reaction rate, potentially causing safety hazards. Secondly, higher temperatures can lead to the formation of unwanted by-products, such as dinitro- and even trinitro-derivatives, which will reduce the yield and purity of the desired product.[1] Lastly, temperature can influence the regioselectivity of the reaction. While the meta-product is strongly favored, higher temperatures can sometimes lead to the formation of minor amounts of other isomers. For deactivated substrates, it is generally recommended to keep the reaction temperature low.

Q3: What are the typical reaction conditions for the nitration of 3-(trifluoromethyl)benzoic acid?

A common procedure involves the slow addition of 3-(trifluoromethyl)benzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid, which serves to generate the nitronium ion in situ. The reaction is typically carried out at a low temperature, often between 0°C and 5°C, to control the reaction rate and minimize side reactions.[2][3]

Q4: I am observing a low yield of the desired product. What could be the cause?

Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Suboptimal temperature: While high temperatures can cause by-products, a temperature that is too low might result in a very slow reaction rate and incomplete conversion.

  • Moisture in the reaction: Water can compete with nitric acid for protonation by sulfuric acid, which would reduce the concentration of the essential nitronium ion. Ensure all glassware is dry and use concentrated acids.

  • Loss of product during workup: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration. Ensure thorough precipitation and careful collection of the solid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Formation of multiple products (isomers) The reaction temperature was too high, leading to a loss of regioselectivity.Maintain a reaction temperature at or below 5°C. The use of an ice-salt bath can be effective for maintaining very low temperatures.[2][3]
Presence of dinitrated by-products The reaction was run for too long, at too high a temperature, or with an excess of the nitrating agent.Reduce the reaction time or temperature. Use a stoichiometric amount of the nitrating mixture.
Reaction is very slow or does not seem to be proceeding The reaction temperature is too low, or the concentration of the nitrating species is insufficient.Allow the reaction to stir for a longer period at the low temperature. If the reaction is still slow, consider a very gradual and carefully monitored increase in temperature, but not exceeding 10-15°C. Ensure the use of concentrated nitric and sulfuric acids.
The product is discolored (yellow or brown) Presence of unreacted nitric acid or nitrogen oxides, or formation of by-products.Ensure the product is thoroughly washed with cold water after filtration. Recrystallization of the crude product can be performed to improve purity and color.

Experimental Protocols

General Protocol for the Nitration of 3-(Trifluoromethyl)benzoic Acid

Caution: This procedure involves the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid in an ice-salt bath to below 0°C. While maintaining the low temperature, slowly add 15 mL of concentrated nitric acid with constant stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-(trifluoromethyl)benzoic acid in 25 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.

  • Addition: Slowly add the prepared nitrating mixture to the solution of 3-(trifluoromethyl)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.[2][3]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes.

  • Workup: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The solid product will precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with several portions of cold water until the washings are neutral.

  • Drying: Dry the product, for example, in a desiccator over a suitable drying agent.

Data Presentation

Temperature (°C)Major IsomerIsomer Distribution (%)Overall Yield/Conversion (%)
-23.33-methyl-2-nitrobenzoic acid84.8High
-17.83-methyl-2-nitrobenzoic acid79.8High
-173-methyl-2-nitrobenzoic acid78.4High
-153-methyl-2-nitrobenzoic acid75.2High
0-10Major--

Data adapted from a study on the nitration of 3-methylbenzoic acid and is intended to show a general trend.[4] For 3-(trifluoromethyl)benzoic acid, the primary product will be this compound.

Mandatory Visualization

experimental_workflow prep_nitrating_mix Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) < 0°C addition Slow Addition (Maintain T < 5°C) prep_nitrating_mix->addition prep_substrate_sol Prepare Substrate Solution (3-(Trifluoromethyl)benzoic Acid + Conc. H₂SO₄) < 0°C prep_substrate_sol->addition reaction Reaction (Stir at 0-5°C) addition->reaction workup Workup (Pour onto ice) reaction->workup isolation Isolation (Filtration and Washing) workup->isolation drying Drying isolation->drying product Final Product (this compound) drying->product

Caption: Experimental workflow for the nitration of 3-(trifluoromethyl)benzoic acid.

temperature_impact temp Reaction Temperature low_temp Low Temperature (e.g., 0-5°C) temp->low_temp Leads to high_temp High Temperature (e.g., > 30°C) temp->high_temp Leads to yield_selectivity High Yield & Good Selectivity low_temp->yield_selectivity byproducts Increased By-products (e.g., dinitro compounds) high_temp->byproducts low_yield Lower Yield & Poor Selectivity high_temp->low_yield

Caption: Impact of temperature on reaction outcomes.

References

Technical Support Center: Recrystallization of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of solvents for the recrystallization of 3-Nitro-5-(trifluoromethyl)benzoic acid. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point, causing it to separate as a liquid. To troubleshoot this:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent. The compound may be too concentrated.

  • Use a Co-solvent System: Introduce a second solvent in which the compound is less soluble. For instance, if you are using a polar solvent like ethanol where the compound is very soluble, slowly add a less polar solvent like water until turbidity persists at the boiling point, then clarify with a few drops of the primary solvent.

  • Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point (127-129 °C).[1]

Q2: I have very low or no crystal formation upon cooling. How can I induce crystallization?

A2: If crystals do not form, the solution may be too dilute or nucleation is slow. Try the following techniques:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.[2]

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution to initiate crystallization.[2]

  • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the solute concentration. Be careful not to evaporate too much solvent.

  • Prolonged Cooling: Allow the solution to cool slowly over a longer period. After reaching room temperature, place it in an ice bath and then in a freezer if necessary, ensuring the solvent does not freeze.

Q3: The purity of my recrystallized product is not satisfactory. What are the possible reasons?

A3: Impurities can be trapped in the crystal lattice or adhere to the crystal surface. To improve purity:

  • Ensure Complete Dissolution: Make sure the compound is fully dissolved in the minimum amount of boiling solvent. Any undissolved material could be an impurity that gets trapped in the final crystals.

  • Slow Cooling: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered and pure crystal lattice.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[2] Using warm solvent will dissolve some of your product.

  • Perform a Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.[3]

  • Have a boiling point below the melting point of the compound.

Based on the properties of the structurally similar 3-nitrobenzoic acid, a good starting point for solvent screening would be aqueous ethanol or methanol solutions.[4]

Solvent Selection Data

SolventBoiling Point (°C)Expected Solubility of this compoundRationale & Potential Issues
Water100Low at room temp, moderate when hotA good choice for a polar compound. May require a large volume of solvent.
Ethanol78HighLikely a good solvent. May need to be used in a co-solvent system with water to reduce solubility at low temperatures.
Methanol65HighSimilar to ethanol, a good candidate for a primary solvent in a co-solvent system. Its lower boiling point makes for easier removal.
Ethyl Acetate77Moderate to HighA moderately polar solvent that may be effective.
Toluene111ModerateA non-polar solvent, may be useful as the anti-solvent in a solvent pair with a more polar solvent.
Dichloromethane40HighIts low boiling point can make it difficult to maintain a hot solution during filtration.
Acetonitrile82HighA polar aprotic solvent that could be a suitable choice.

Detailed Experimental Protocol for Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at the boiling point of the solvent.

  • Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (or the primary solvent of a co-solvent system).

  • Heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the compound is completely dissolved.

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).

Diagrams

Solvent_Selection_Workflow start Start: Crude Compound test_solubility Test Solubility in Various Solvents at Room Temperature start->test_solubility dissolves_cold Does it dissolve? test_solubility->dissolves_cold soluble Soluble at Room Temp (Poor Choice) dissolves_cold->soluble Yes insoluble Insoluble at Room Temp (Good Candidate) dissolves_cold->insoluble No heat_solution Heat to Boiling insoluble->heat_solution dissolves_hot Does it dissolve? heat_solution->dissolves_hot insoluble_hot Insoluble when Hot (Poor Choice) dissolves_hot->insoluble_hot No cool_solution Cool to Room Temp & Ice Bath dissolves_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form no_crystals No Crystals Form (Poor Choice) crystals_form->no_crystals No good_solvent Good Solvent Found crystals_form->good_solvent Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Workflow start Problem Encountered problem_type What is the issue? start->problem_type oiling_out Compound 'Oils Out' problem_type->oiling_out Oiling Out no_crystals No/Low Crystal Yield problem_type->no_crystals No Crystals low_purity Low Purity problem_type->low_purity Low Purity add_solvent Add more hot solvent oiling_out->add_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation slow_cool Ensure slow cooling low_purity->slow_cool use_cosolvent Use a co-solvent system add_solvent->use_cosolvent If still oily concentrate Concentrate by evaporating solvent induce_nucleation->concentrate If no success prolonged_cooling Prolonged cooling concentrate->prolonged_cooling wash_crystals Wash crystals with ice-cold solvent slow_cool->wash_crystals rerun Perform a second recrystallization wash_crystals->rerun If still impure

References

preventing the formation of isomers during 3-Nitro-5-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of unwanted isomers during the synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected isomers?

The primary synthetic route is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)benzoic acid using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. In this reaction, the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are both meta-directing and deactivating.[1][2] This means they direct the incoming nitro group (-NO2) to the positions meta to themselves. The primary product is the desired this compound. However, other isomers can be formed, though generally in smaller quantities.

Q2: Why is the formation of this compound favored?

The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. Both the carboxylic acid group and the trifluoromethyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta positions more susceptible to substitution.[1] Since the nitro group is directed to the position that is meta to both the -COOH and -CF3 groups, the formation of this compound is the major outcome.

Q3: What are the potential isomeric byproducts in this synthesis?

Given that both substituents direct the incoming nitro group to the meta positions, the formation of other isomers is less likely but possible, especially under non-optimal reaction conditions. The potential, albeit minor, isomeric byproducts would involve nitration at other positions on the aromatic ring.

Q4: How can I minimize the formation of these isomeric byproducts?

Controlling the reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing byproducts. Key parameters to control include:

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically between 0°C and 15°C) is critical to prevent over-nitration and reduce the formation of side products.[1]

  • Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of 3-(trifluoromethyl)benzoic acid to maintain temperature control and ensure a homogeneous reaction.

  • Purity of Starting Materials: Using high-purity 3-(trifluoromethyl)benzoic acid and fresh, concentrated acids is important for a clean reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to insufficient nitrating agent or low temperature.Ensure the correct stoichiometry of the nitrating mixture. Monitor the reaction progress using TLC or HPLC and adjust the reaction time or temperature as needed.
Over-nitration leading to dinitro- or trinitro- products due to high reaction temperature.[1]Maintain a strict temperature control, preferably at or below 10°C. Add the nitrating mixture slowly to control the exotherm.
Loss of product during work-up and purification.Optimize the extraction and recrystallization procedures. Use an appropriate solvent for recrystallization in which the desired isomer has good solubility at high temperatures and poor solubility at low temperatures.
High Percentage of Isomeric Impurities Reaction temperature was too high, leading to less selective nitration.Repeat the reaction at a lower temperature (e.g., 0-5°C).
Incorrect ratio of nitric acid to sulfuric acid.Use a well-defined and tested ratio of the nitrating acids. A common ratio is 1:2 v/v of nitric acid to sulfuric acid.
Product is Difficult to Purify Presence of multiple isomers with similar physical properties.Employ advanced purification techniques such as column chromatography or preparative HPLC.[3]
Co-precipitation of impurities during recrystallization.Perform a slow recrystallization process. Consider using a different solvent or a solvent mixture for recrystallization.
Reaction is Uncontrolled or Too Exothermic Too rapid addition of the nitrating mixture.Add the nitrating mixture very slowly with efficient stirring and cooling.
Inadequate cooling of the reaction vessel.Use a larger ice bath or a cryo-cooler to maintain the desired temperature.

Data Presentation

Table 1: Estimated Isomer Distribution in the Nitration of a Structurally Similar Compound

The following table presents the isomer distribution from the nitration of 3-methylbenzotrifluoride, which can serve as an approximation for the nitration of 3-(trifluoromethyl)benzoic acid due to the similar directing effects of the methyl and carboxyl groups in this context.

Isomer Estimated Percentage (%)
2-nitro- (ortho to -CF3)43
4-nitro- (para to -CF3)31
6-nitro- (ortho to -CF3)24
5-nitro- (meta to -CF3)~1

Note: This data is for a related compound and should be used as a qualitative guide. Actual isomer distribution for 3-(trifluoromethyl)benzoic acid may vary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the nitration of deactivated benzoic acids.

Materials:

  • 3-(trifluoromethyl)benzoic acid

  • Concentrated nitric acid (90%, fuming)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10-15°C. The addition should take approximately 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The crude product will precipitate out of the solution.

  • Filter the solid product and wash it with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of methanol, water, and an acidifier (e.g., phosphoric acid or formic acid). A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.

Procedure:

  • Prepare a standard solution of the desired this compound isomer.

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the standard and the sample into the HPLC system.

  • Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Identify the peak corresponding to the desired isomer by comparing the retention time with the standard.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants 3-(Trifluoromethyl)benzoic acid Concentrated H2SO4 Start->Reactants Reaction_Vessel Reaction at 0-10°C Reactants->Reaction_Vessel Nitrating_Mix Fuming HNO3 Nitrating_Mix->Reaction_Vessel Slow Addition Quench Pour onto Ice Reaction_Vessel->Quench Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Analysis HPLC / NMR Analysis Recrystallize->Analysis Final_Product Pure 3-Nitro-5-(trifluoromethyl) benzoic acid Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Isomers cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start High Isomer Formation Detected? Temp High Reaction Temperature? Start->Temp Yes Addition Rapid Addition of Nitrating Agent? Start->Addition Ratio Incorrect Acid Ratio? Start->Ratio Lower_Temp Decrease Temperature (0-5°C) Temp->Lower_Temp Slow_Addition Add Nitrating Agent Slowly and Dropwise Addition->Slow_Addition Optimize_Ratio Optimize HNO3/H2SO4 Ratio Ratio->Optimize_Ratio Re_run Re-run Reaction Lower_Temp->Re_run Slow_Addition->Re_run Optimize_Ratio->Re_run Analyze Analyze Product Mixture (HPLC/NMR) Re_run->Analyze

Caption: Troubleshooting guide for minimizing isomer formation.

Directing_Effects cluster_directing Directing Effects of Substituents 3-(Trifluoromethyl)benzoic acid 3-(Trifluoromethyl)benzoic acid Electrophilic Attack\n(Nitronium Ion, NO2+) Electrophilic Attack (Nitronium Ion, NO2+) 3-(Trifluoromethyl)benzoic acid->Electrophilic Attack\n(Nitronium Ion, NO2+) COOH -COOH (Carboxylic Acid) Meta-directing Deactivating Electrophilic Attack\n(Nitronium Ion, NO2+)->COOH CF3 -CF3 (Trifluoromethyl) Meta-directing Deactivating Electrophilic Attack\n(Nitronium Ion, NO2+)->CF3 Favored Product This compound (Major Product) COOH->Favored Product CF3->Favored Product

Caption: Influence of directing groups on the regioselectivity of nitration.

References

Validation & Comparative

Unveiling the Spectroscopic Signature: A Comparative Analysis of 3-Nitro-5-(trifluoromethyl)benzoic acid using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed ¹H and ¹³C NMR analysis of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry, and compares its spectral features with related substituted benzoic acids.

This guide presents experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the NMR analysis of this important chemical entity.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, providing a clear and quantitative overview of its spectroscopic signature.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
9.10s-H-6CDCl₃
8.74s-H-2CDCl₃
8.69s-H-4CDCl₃
9.00t1.8H-6Acetone-d₆
8.78t1.9H-2Acetone-d₆
8.66t1.7H-4Acetone-d₆

Note: The protons on the aromatic ring appear as singlets in CDCl₃ at 300 MHz, while they resolve into triplets in Acetone-d₆ at 500 MHz, indicating small long-range couplings.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (J) HzAssignmentSolvent
164.52s-C=OAcetone-d₆
149.77s-C-3Acetone-d₆
134.72s-C-1Acetone-d₆
132.76q34.2C-5Acetone-d₆
132.37q3.6C-4Acetone-d₆
128.46s-C-6Acetone-d₆
125.20q272.2CF₃Acetone-d₆
Not Reported--C-2Acetone-d₆

Comparative NMR Analysis with Structurally Related Benzoic Acids

To better understand the influence of the nitro and trifluoromethyl groups on the NMR spectra, a comparison with related benzoic acid derivatives is insightful.

Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Region) of Substituted Benzoic Acids in CDCl₃

CompoundH-2 (δ ppm)H-4 (δ ppm)H-6 (δ ppm)
This compound 8.74 8.69 9.10
3-(Trifluoromethyl)benzoic acid~8.2~7.8~8.2
3,5-Bis(trifluoromethyl)benzoic acid~8.4~8.1~8.4
3-Nitrobenzoic acid~8.9~8.4~8.4

The comparison highlights the significant downfield shift of all aromatic protons in this compound due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation for NMR Analysis:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: The spectra presented were acquired on 300 MHz and 500 MHz NMR spectrometers.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_nmr Acquire ¹H NMR Spectrum instrument_setup->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick chem_shift Chemical Shift Analysis integrate->chem_shift peak_pick->chem_shift multiplicity Multiplicity & Coupling Constant Analysis peak_pick->multiplicity structure_elucidation Structure Elucidation chem_shift->structure_elucidation multiplicity->structure_elucidation comparison Comparison with Alternatives structure_elucidation->comparison

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. 3-Nitro-5-(trifluoromethyl)benzoic acid is a vital building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Technique

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, offering excellent separation of the main component from its potential impurities.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound can be adapted from established methods for nitrobenzoic acid isomers.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 150 mm x 4.6 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). The exact ratio can be optimized, but a starting point could be a gradient or isocratic elution.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent, such as methanol or a mixture of methanol and water, to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

    • Detection: UV at a suitable wavelength, typically around 254 nm.[2]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and peak area. Subsequently, inject the sample solution to assess its purity and identify any impurities by comparing the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to convert the carboxylic acid group into a more volatile ester. This approach is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS with Derivatization

The following protocol is based on established methods for the GC-MS analysis of benzoic acid and other carboxylic acids, which require derivatization.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for polar compounds (e.g., a polyethylene glycol or a phenyl-substituted polysiloxane column)

Reagents:

  • A suitable solvent (e.g., methanol, dichloromethane)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or a methylating agent like diazomethane or methanol with an acid catalyst).[3][5]

  • Internal standard (optional, but recommended for quantitative accuracy)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound sample into a reaction vial.

    • Add a suitable solvent to dissolve the sample.

    • Add the derivatization reagent. For example, for methylation with methanol and an acid catalyst, the sample can be heated with methanol and a small amount of sulfuric acid.[3] For silylation, the sample is typically heated with BSTFA.[4] The reaction conditions (temperature and time) need to be optimized.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Spectrometer: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Analysis: Inject the derivatized sample into the GC-MS system. The resulting chromatogram will show the separation of the derivatized this compound from any derivatized impurities. The mass spectrometer provides mass spectra for each peak, allowing for positive identification of the components.

Data Presentation: A Comparative Overview

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique, based on data from the analysis of similar aromatic carboxylic acids.[6][7]

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for the direct analysis of this compound and its non-volatile impurities.Suitable for volatile and thermally stable compounds. Requires derivatization for this compound to increase its volatility.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[6]Can achieve very low detection limits, often in the pg to fg range, especially in SIM mode.
Limit of Quantitation (LOQ) Typically in the µg/mL range.[6]Can be in the ng/mL to pg/mL range.
Linearity (r²) Generally excellent, with correlation coefficients >0.999.[6]Also exhibits excellent linearity, with correlation coefficients typically >0.99.
Precision (RSD%) High precision, with RSDs typically below 2%.[6]Good precision, with RSDs generally below 5%.[3]
Specificity Good specificity with UV detection, but co-eluting impurities with similar UV spectra can interfere.Excellent specificity due to mass spectrometric detection, which provides structural information for peak identification.
Sample Preparation Relatively simple, usually involving dissolution in a suitable solvent.More complex, requiring a derivatization step which can be time-consuming and may introduce variability.[5]

Mandatory Visualization

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Dissolution hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Purity Assessment) hplc_detection->hplc_data gcms_sample Sample Dissolution gcms_derivatization Derivatization (e.g., Esterification) gcms_sample->gcms_derivatization gcms_injection GC-MS Injection gcms_derivatization->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Analysis (Impurity Identification & Purity) gcms_detection->gcms_data

Caption: Comparative workflows for HPLC and GC-MS analysis.

Comparison and Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of advantages and disadvantages.

HPLC is a robust, reliable, and straightforward method for the routine quality control of this compound. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, simplifying sample preparation and reducing potential sources of error. HPLC is particularly effective at separating the parent compound from non-volatile impurities and isomers that may be present from the synthesis process. The synthesis of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, starts from 2-chloro-5-(trifluoromethyl)benzonitrile, suggesting that potential impurities in the target analyte could include starting materials, regioisomers from the nitration step, and by-products from subsequent reactions.[8]

GC-MS , on the other hand, offers unparalleled specificity and sensitivity, especially for the identification of unknown volatile and semi-volatile impurities. The requirement for derivatization adds a layer of complexity to the sample preparation but allows for the analysis of the otherwise non-volatile benzoic acid. The mass spectrometric detection provides structural information that is invaluable for the unambiguous identification of impurities, which is a significant advantage over the more general detection provided by a UV detector in HPLC.

Recommendation:

For routine purity assessment and quality control where the primary goal is to quantify the main component and known impurities, HPLC is the recommended primary technique due to its simplicity, robustness, and direct applicability.

GC-MS serves as an excellent complementary and confirmatory technique. It is particularly valuable for in-depth impurity profiling, identification of unknown volatile or semi-volatile impurities, and for method validation purposes where its high specificity can be leveraged to confirm the identity of peaks observed in the HPLC chromatogram.

The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization of this compound, a combination of both HPLC and GC-MS would provide the most complete picture of its purity profile.

References

A Comparative Guide to the Synthetic Routes of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will delve into the prevalent synthetic pathways, offering a juxtaposition of their performance based on experimental data. Detailed experimental protocols are provided to ensure reproducibility, and visualizations of the synthetic routes are included for enhanced clarity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 3-(Trifluoromethyl)benzoic AcidRoute 2: Oxidation of 3-Nitro-5-(trifluoromethyl)toluene
Starting Material 3-(Trifluoromethyl)benzoic acid3-Nitro-5-(trifluoromethyl)toluene
Key Reagents Fuming nitric acid, Concentrated sulfuric acidStrong oxidizing agent (e.g., KMnO4, K2Cr2O7)
Reported Yield 87% - 92%[2][3]Data not available for specific substrate, but generally moderate to high for analogous reactions.
Purity High, product obtained as a white powder after workup.[2]Potentially requires more extensive purification to remove oxidant byproducts.
Reaction Time Approximately 4 hours (1 hour addition, 3 hours reaction).[2][3]Varies depending on the oxidant and reaction conditions.
Scalability Demonstrated on a large scale (203.4 g of starting material).[2][3]Generally scalable, but handling large quantities of strong oxidants requires caution.
Advantages High yield, well-documented, straightforward procedure.Utilizes a potentially more accessible or economical starting material.
Disadvantages Use of highly corrosive and hazardous fuming nitric and sulfuric acids.Lack of specific literature for this substrate, potential for over-oxidation or side reactions.

Synthetic Route 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

This is the most widely documented and high-yielding method for the synthesis of this compound. The reaction involves the electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Nitration_of_3_Trifluoromethyl_benzoic_acid start 3-(Trifluoromethyl)benzoic acid reagents Fuming HNO3 H2SO4 start->reagents product This compound reagents->product Nitration

Caption: Synthetic pathway for this compound via nitration.

Experimental Protocol

Two variations of this protocol have been reported with high yields:

Protocol A (92% Yield) [2][3]

  • To a solution of 3-(trifluoromethyl)benzoic acid (203.4 g) in concentrated sulfuric acid (880 mL), add 90% fuming nitric acid (210 mL) dropwise over 1 hour while maintaining the temperature at 0°C.

  • After the addition is complete, stir the mixture at 35°C for 3 hours.

  • Slowly pour the reaction mixture onto approximately 1 kg of ice.

  • Collect the resulting precipitate by filtration and wash it with 500 mL of water.

  • Dissolve the precipitate in 500 mL of ethyl acetate, wash the organic layer with water, and then dry it.

  • Evaporate the solvent under reduced pressure to obtain this compound (232.5 g, 92% yield) as a white powder.

Protocol B (87% Yield) [3]

  • Add fuming nitric acid (5.5 mL) dropwise to a vigorously stirred mixture of 3-(trifluoromethyl)benzoic acid (5 g, 0.026 mol) and concentrated sulfuric acid (23 mL).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Pour the mixture onto ice.

  • Filter the crude product, dissolve it in ethyl acetate (30 mL), and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to yield a light yellow solid (87% yield).

Synthetic Route 2: Oxidation of 3-Nitro-5-(trifluoromethyl)toluene

An alternative, albeit less documented, approach is the oxidation of the methyl group of 3-nitro-5-(trifluoromethyl)toluene to a carboxylic acid. This method is common for the synthesis of benzoic acid derivatives from their toluene analogues.[4]

Oxidation_of_3_Nitro_5_trifluoromethyl_toluene start 3-Nitro-5-(trifluoromethyl)toluene reagents Oxidizing Agent (e.g., KMnO4) start->reagents product This compound reagents->product Oxidation

Caption: Plausible synthetic route via oxidation of a toluene derivative.

Proposed Experimental Protocol
  • Suspend 3-nitro-5-(trifluoromethyl)toluene in an aqueous solution of a base (e.g., sodium carbonate).

  • Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours.

  • Continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry. Further purification may be achieved by recrystallization.

Conclusion

For the synthesis of this compound, the nitration of 3-(trifluoromethyl)benzoic acid stands out as the superior and more reliable method. It is a well-established, high-yielding, and scalable process. While the oxidation of 3-nitro-5-(trifluoromethyl)toluene presents a viable alternative, the lack of specific experimental data necessitates further research and optimization for this particular substrate. Researchers should select the most appropriate route based on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

References

A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid is a critical step in the development of various pharmaceuticals and agrochemicals. The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups strongly deactivates the aromatic ring, making electrophilic nitration a challenging transformation. The conventional use of mixed fuming nitric and concentrated sulfuric acids, while effective, poses significant safety and environmental hazards. This guide provides a comparative analysis of alternative nitrating agents, offering insights into their performance, safety, and environmental impact, supported by available experimental data.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent for an electron-deficient substrate like 5-(trifluoromethyl)benzoic acid is a trade-off between reactivity, safety, and waste generation. While the classic mixed acid system provides high yields, alternative reagents offer milder reaction conditions and potentially a better environmental profile. Below is a summary of quantitative data for the nitration of 5-(trifluoromethyl)benzoic acid and structurally related deactivated benzoic acids.

Nitrating Agent/SystemSubstrateProductYield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Fuming HNO₃ / H₂SO₄ 3-(Trifluoromethyl)benzoic acidThis compound92%35°C, 3 hoursHigh yield, well-establishedHighly corrosive, large volume of acidic waste, safety hazards
Fuming HNO₃ / H₂SO₄ 3-(Trifluoromethyl)benzoic acidThis compound87%Room temperature, 3 hoursHigh yield, readily available reagentsHighly corrosive, significant acid waste, exothermic
HNO₃ / Trifluoroacetic Anhydride / Zeolite Hβ Benzoic acidm-Nitrobenzoic acidPredominantly meta product (yield not specified)-10°C, 2 hoursHigh regioselectivity for meta product, catalyst is recyclable, reduced acidic waste.[1]Trifluoroacetic anhydride is expensive and corrosive
Dinitrogen Pentoxide (N₂O₅) Deactivated Aromatics (e.g., nitrobenzene)m-DinitrobenzeneHigh yields reported for deactivated systems.[2]Mild conditions (e.g., in liquefied 1,1,1,2-tetrafluoroethane at 20°C).[2]Eco-friendly (reduces acidic waste), can be used in non-acidic media, highly reactive.[2]N₂O₅ is unstable and can be explosive, requires specialized preparation.[2]
Nitronium Tetrafluoroborate (NO₂BF₄) Deactivated AromaticsNitrated productsHigh yields reported for various deactivated arenes.Anhydrous conditions, often in aprotic solvents like sulfolane.Powerful nitrating agent, avoids strong acids, clean reactions.Highly hygroscopic, corrosive upon contact with water, can lead to over-nitration if not controlled.

Experimental Protocols

Detailed methodologies for the nitration of 5-(trifluoromethyl)benzoic acid using both conventional and alternative reagents are provided below. Protocols for alternative agents are based on general procedures for deactivated aromatic compounds due to the limited availability of specific data for the target molecule.

Protocol 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid (Conventional Method)

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 4.3 mL per gram of starting material), add 90% fuming nitric acid (1.0 eq) at 0°C over 1 hour.

  • The mixture is then stirred at 35°C for 3 hours.

  • After the reaction is complete, the mixture is slowly poured onto ice.

  • The resulting precipitate is filtered, washed with water, and can be further purified by dissolving in ethyl acetate, washing with water, drying the organic layer, and evaporating the solvent.

Protocol 2: Nitration using Nitric Acid, Trifluoroacetic Anhydride, and Zeolite Hβ

Materials:

  • 5-(Trifluoromethyl)benzoic acid

  • Zeolite Hβ (calcined)

  • Nitric acid (90%)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-salt bath

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend calcined Zeolite Hβ in anhydrous dichloromethane.

  • Cool the suspension to -10°C in an ice-salt bath.

  • Slowly add trifluoroacetic anhydride followed by the dropwise addition of nitric acid.

  • Add 5-(trifluoromethyl)benzoic acid to the mixture.

  • Stir the reaction at -10°C for 2 hours, monitoring the progress by TLC or GC.

  • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and water.

  • The zeolite catalyst can be recovered by filtration, washed, dried, and calcined for reuse.[1]

  • The product is extracted from the aqueous layer with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 3: Nitration using Dinitrogen Pentoxide (N₂O₅) in a Benign Medium

Materials:

  • 5-(Trifluoromethyl)benzoic acid

  • Dinitrogen pentoxide (N₂O₅)

  • Liquefied 1,1,1,2-tetrafluoroethane (TFE) or another inert solvent (e.g., chloroform)

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a suitable pressure reactor, dissolve 5-(trifluoromethyl)benzoic acid in liquefied 1,1,1,2-tetrafluoroethane.

  • Add a solution of dinitrogen pentoxide (1.1 eq) in the same solvent.

  • Stir the reaction mixture at 20°C. The reaction progress can be monitored by appropriate analytical techniques.

  • Upon completion, neutralize the excess N₂O₅ and the nitric acid formed by adding an aqueous solution of sodium bicarbonate.[2]

  • The TFE can be recovered by recondensation for reuse.[2]

  • The product is isolated by filtration, washed with water, and dried.

Protocol 4: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)

Materials:

  • 5-(Trifluoromethyl)benzoic acid

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Anhydrous sulfolane or acetonitrile

  • Ice water

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-(trifluoromethyl)benzoic acid in anhydrous sulfolane.

  • Add solid nitronium tetrafluoroborate portion-wise to the stirred solution, maintaining the temperature between 10-20°C using an ice bath.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC or HPLC.

  • Once the reaction is complete, carefully pour the mixture into ice water to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathway and Workflow

To better understand the process, the following diagrams illustrate the general electrophilic aromatic substitution mechanism for the nitration of 5-(trifluoromethyl)benzoic acid and a typical experimental workflow.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Start 5-(Trifluoromethyl)benzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: General mechanism for the nitration of 5-(trifluoromethyl)benzoic acid.

Experimental_Workflow Start Start: 5-(Trifluoromethyl)benzoic Acid Nitrating_Agent Select Nitrating Agent (e.g., Mixed Acid, N₂O₅, NO₂BF₄) Start->Nitrating_Agent Reaction Nitration Reaction (Controlled Temperature) Nitrating_Agent->Reaction Quenching Quenching (e.g., Ice Water) Reaction->Quenching Isolation Product Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Safety and Environmental Considerations

A critical aspect of selecting a nitrating agent is its safety and environmental footprint.

  • Mixed Acid (HNO₃/H₂SO₄): This system is highly corrosive and generates a large volume of acidic waste, which requires neutralization and disposal, adding to the process cost and environmental burden. The reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of hazardous byproducts.

  • Nitric Acid/Trifluoroacetic Anhydride/Zeolite Hβ: The use of a recyclable solid acid catalyst like Zeolite Hβ significantly reduces acidic waste.[1] Zeolites are generally considered environmentally benign.[3] However, trifluoroacetic anhydride is volatile and corrosive.

  • Dinitrogen Pentoxide (N₂O₅): This reagent offers a greener alternative as it can be used in nearly stoichiometric amounts, minimizing acid waste.[2] When used in solvents like liquefied TFE, the solvent can be easily recovered and reused.[2] However, N₂O₅ is a powerful oxidizer, unstable, and can form explosive mixtures with organic compounds, requiring careful handling and specialized equipment for its preparation and use.[2]

  • Nitronium Tetrafluoroborate (NO₂BF₄): This reagent avoids the use of strong protic acids, leading to cleaner reactions with less acidic waste. However, it is highly hygroscopic and reacts with water to produce corrosive hydrofluoric acid and nitric acid. It is also a strong oxidizer and can cause severe burns. Proper handling in a dry environment is crucial.

References

A Comparative Guide to the Reactivity of 3-Nitro-5-(trifluoromethyl)benzoic Acid and Other Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Nitro-5-(trifluoromethyl)benzoic acid with other relevant nitrobenzoic acids, namely 3-nitrobenzoic acid, 4-nitrobenzoic acid, and 3,5-dinitrobenzoic acid. This objective analysis, supported by experimental and estimated data, will aid researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction to Reactivity

The reactivity of substituted benzoic acids is profoundly influenced by the electronic properties of their substituents. Electron-withdrawing groups (EWGs) enhance the acidity of the carboxylic acid and activate the aromatic ring towards nucleophilic attack, while generally decreasing its reactivity towards electrophiles. This guide focuses on the impact of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on key chemical transformations. This compound is of particular interest due to the presence of two powerful EWGs at the meta positions relative to the carboxylic acid.[1]

Comparative Analysis of Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its carboxylate conjugate base. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion, thereby increasing the acidity (lowering the pKa). The trifluoromethyl group is one of the most potent electron-withdrawing groups, acting primarily through a strong inductive effect (-I).[2] The nitro group is also a powerful EWG, exerting its influence through both inductive (-I) and resonance (-M) effects.

The pKa of this compound can be estimated using the Hammett equation, which linearly correlates the electronic effects of substituents with reactivity.[2] The equation is given by:

pKa = pKa(benzoic acid) - ρΣσ

where ρ (rho) is the reaction constant (defined as 1 for the ionization of benzoic acids in water), and Σσ is the sum of the Hammett sigma constants for the substituents.[2] For meta substituents, the sigma value (σm) primarily reflects the inductive effect.[2]

Table 1: Comparison of pKa Values and Hammett Constants

CompoundSubstituentsσm (NO₂)σm (CF₃)ΣσpKa (experimental)pKa (estimated)
Benzoic Acid---04.20-
3-Nitrobenzoic Acid3-NO₂0.73[3]-0.733.47[4]3.47
4-Nitrobenzoic Acid4-NO₂---3.44-
3,5-Dinitrobenzoic Acid3,5-di-NO₂0.73[3]-1.462.82[4]2.74
This compound 3-NO₂, 5-CF₃ 0.73 [3]0.44 [3]1.17 - 3.03

Note: The estimated pKa for this compound is calculated using the Hammett equation and the principle of additivity of substituent effects.

From the data, it is evident that this compound is a significantly stronger acid than both 3-nitrobenzoic acid and 4-nitrobenzoic acid, and its acidity is predicted to be comparable to, though slightly less than, 3,5-dinitrobenzoic acid. This heightened acidity is a direct consequence of the combined, powerful inductive electron withdrawal from both the nitro and trifluoromethyl groups.

Reactivity in Key Chemical Transformations

The enhanced electrophilicity of the carbonyl carbon and the increased acidity of the carboxylic acid in this compound have significant implications for its reactivity in common synthetic transformations such as esterification and amide bond formation.

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. While the reaction is an equilibrium process, the rate at which equilibrium is reached can be influenced by the electronic nature of the carboxylic acid. The protonation of the carbonyl oxygen is a key step in the mechanism. Electron-withdrawing groups on the benzoic acid ring can disfavor this initial protonation, potentially slowing down the reaction rate under certain conditions. However, the increased electrophilicity of the carbonyl carbon can favor the subsequent nucleophilic attack by the alcohol. The overall effect on the reaction rate can therefore be complex.

Amide Bond Formation

Amide bond formation is a critical reaction in drug discovery and development. Common methods involve the activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by reaction with an amine.

The reactivity of the carboxylic acid in these coupling reactions is directly related to its electrophilicity. The highly electron-deficient nature of this compound makes it an excellent substrate for activation and subsequent amidation. The strong electron-withdrawing groups facilitate the formation of the activated intermediate (e.g., an O-acylisourea with EDC) and enhance the susceptibility of the carbonyl carbon to nucleophilic attack by the amine. Therefore, this compound is expected to exhibit high reactivity in amide coupling reactions, comparable to or exceeding that of 3,5-dinitrobenzoic acid.

Experimental Protocols

The following are detailed, representative protocols for the Fischer esterification and EDC/HOBt-mediated amide synthesis, which can be adapted for this compound and the other nitrobenzoic acids discussed.

Protocol 1: Fischer Esterification (General Procedure)

This protocol describes the synthesis of the methyl ester of the respective benzoic acid derivative.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent, ~20 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted benzoic acid and anhydrous methanol.

  • With stirring, carefully add the concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Fischer_Esterification_Workflow A 1. Dissolve Benzoic Acid in Methanol B 2. Add Catalytic H₂SO₄ A->B C 3. Reflux Reaction Mixture B->C D 4. Work-up: - Remove Methanol - Extract with Ethyl Acetate - Wash with NaHCO₃ & Brine C->D E 5. Dry and Concentrate D->E F 6. Purify Product E->F Amide_Synthesis_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Benzoic Acid, Amine, and HOBt in Solvent B 2. Cool to 0 °C A->B C 3. Add DIPEA and EDC·HCl B->C D 4. Stir at Room Temperature C->D E 5. Aqueous Work-up D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G

References

Validating the Molecular Structure of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural validation of 3-Nitro-5-(trifluoromethyl)benzoic acid, with a primary focus on single-crystal X-ray crystallography. While a dedicated crystal structure for this specific compound is not publicly available, this guide leverages experimental data from closely related analogs to establish a benchmark for expected crystallographic parameters and outlines a comprehensive experimental protocol for its definitive structural elucidation.

Comparative Analysis of Crystallographic Data

The definitive three-dimensional arrangement of atoms in a molecule is unequivocally determined by X-ray crystallography. To anticipate the crystallographic signature of this compound, we can analyze the data from structurally similar compounds. The following table summarizes key crystallographic parameters from published studies on 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and two isomers, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. These analogs provide a reliable reference for the expected unit cell dimensions, space group, and other critical metrics.

Parameter2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid4-nitro-2-(trifluoromethyl)benzoic acid4-nitro-3-(trifluoromethyl)benzoic acidExpected for this compound
Formula C₈H₃ClF₃NO₄C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₄F₃NO₄
Crystal System MonoclinicMonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/cP2₁/nP2₁/cLikely P2₁/c or related
a (Å) 11.987(3)7.6541(4)12.016(1)To be determined
b (Å) 6.883(2)11.2345(7)6.098(1)To be determined
c (Å) 12.042(3)10.7410(6)12.583(2)To be determined
β (°) ** 98.78(3)99.135(3)106.91(1)To be determined
Volume (ų) **981.1(4)911.66(9)880.8(2)To be determined
Z 444Likely 4
R-factor 0.0450.0410.046< 0.05 for a good quality structure

Data for 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and the isomers are sourced from published crystallographic studies. The "Expected" column represents a hypothesis based on these related structures.

Experimental Protocol for X-ray Crystallographic Validation

The following protocol outlines the key steps for the successful crystallographic validation of this compound.

Crystallization
  • Objective: To grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) suitable for X-ray diffraction.

  • Methodology:

    • Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., methanol/water, ethanol, ethyl acetate, or tetrahydrofuran) to achieve a supersaturated solution.

    • Employ slow evaporation of the solvent at room temperature.

    • Alternatively, vapor diffusion (hanging or sitting drop) or cooling crystallization methods can be explored.

    • Screen various solvents and conditions to find the optimal crystallization environment.

Data Collection
  • Objective: To obtain a complete set of diffraction data.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

    • The diffraction intensities and positions are recorded on a detector (e.g., CCD or CMOS).

Structure Solution and Refinement
  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares techniques. This process minimizes the difference between the observed and calculated structure factors.

    • Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

    • The final model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Visualizing the Workflow and Comparative Analysis

To better illustrate the process, the following diagrams have been generated.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Validation and Analysis D->E

Caption: Workflow for X-ray Crystallographic Structure Validation.

Caption: Logical Relationship of Complementary Analytical Techniques.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation of this compound involves corroboration with other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, confirming the connectivity and constitution in solution.[1] Any significant differences in conformation between the solid-state (from crystallography) and solution-state (from NMR) can be identified.[1]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula.

References

Quantitative Analysis of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Nitro-5-(trifluoromethyl)benzoic acid in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Acid-Base Titration, and UV-Vis Spectrophotometry. The selection of the most appropriate method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of each analytical method. The data presented is a synthesis of typical performance for structurally similar aromatic nitro compounds and trifluoromethylated benzoic acids, providing a reliable estimate for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base TitrationUV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Neutralization reaction between the acidic analyte and a standardized basic titrant.Measurement of the absorbance of UV-Vis light by the analyte at a specific wavelength.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water), filtration.Derivatization to a volatile ester (e.g., methyl ester), followed by extraction.Dissolution in a suitable solvent (e.g., ethanol/water).Dissolution in a suitable solvent (e.g., methanol), dilution to an appropriate concentration.
Linearity (R²) (Typical) > 0.999[1][2]> 0.99[3][4]Not Applicable> 0.999[5]
Limit of Detection (LOD) (Typical) 0.1 - 1 µg/mL[1][5]1 - 10 ng/mL[6]~50 µg/mL[5]~1 µg/mL[5]
Limit of Quantitation (LOQ) (Typical) 0.5 - 5 µg/mL[2]5 - 50 ng/mL[3]~150 µg/mL~4 µg/mL[5]
Accuracy (% Recovery) (Typical) 98 - 102%[1][2]95 - 105%99 - 101%[7]97 - 103%[5]
Precision (%RSD) (Typical) < 2%[1][2]< 10%< 1%< 3%
Throughput HighMediumLowHigh
Specificity High (with appropriate column and detector)Very High (mass spectral data provides structural confirmation)Low (titrates any acidic species)Low to Medium (potential for interference from other UV-absorbing compounds)
Cost (Instrument) ModerateHighLowLow
Expertise Required ModerateHighLowLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific reaction mixture being analyzed.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine analysis of this compound in reaction mixtures due to its high precision and accuracy.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.[8]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high specificity and sensitivity, making it an excellent choice for identifying and quantifying the analyte, especially at low concentrations or in complex matrices.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for acidic compounds (e.g., DB-5ms)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or anhydrous methanol with an acid catalyst like sulfuric acid)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 60 °C for 30 minutes) to convert the carboxylic acid to its volatile trimethylsilyl ester. Alternatively, use an acidic methanol solution to form the methyl ester.[9]

  • Extraction: After cooling, extract the derivative into an organic solvent. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.

  • Quantification: Prepare calibration standards and derivatize them in the same manner as the samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Acid-Base Titration

This classical method is cost-effective and straightforward but lacks specificity. It is most suitable for determining the purity of a relatively pure sample of this compound.

Instrumentation:

  • Burette (50 mL)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (reagent grade)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the reaction mixture (the amount will depend on the expected concentration of the acid) and dissolve it in a suitable solvent, such as a mixture of ethanol and deionized water.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution while stirring continuously until a faint, persistent pink color is observed.[10][11]

  • Calculation: Calculate the percentage of this compound in the sample using the following formula:

    where:

    • V_NaOH is the volume of NaOH solution used in mL.

    • M_NaOH is the molarity of the NaOH solution.

    • MW_acid is the molecular weight of this compound (235.12 g/mol ).

    • W_sample is the weight of the sample in grams.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method suitable for quick estimations of concentration, provided that other components in the reaction mixture do not absorb at the same wavelength as the analyte.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in methanol and scan its absorbance from 200 to 400 nm to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in methanol. Dilute the solution as necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.[5]

Visualizations

The following diagrams illustrate the general workflow for quantitative analysis and a decision-making process for selecting the appropriate analytical method.

Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Weighing Accurate Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution / Derivatization Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Instrumental Analysis (HPLC, GC-MS, UV-Vis) or Titration Filtration->Injection Peak_Integration Peak Integration or Endpoint Determination Injection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Final_Result Final Concentration and Purity Concentration_Calc->Final_Result

Caption: General workflow for the quantitative analysis of a target analyte.

Method Selection Decision Tree Start Start: Need to quantify This compound High_Specificity Is very high specificity (structural confirmation) required? Start->High_Specificity High_Sensitivity Is very high sensitivity (trace analysis) required? High_Specificity->High_Sensitivity No GCMS Use GC-MS High_Specificity->GCMS Yes High_Throughput Is high throughput a priority? High_Sensitivity->High_Throughput No High_Sensitivity->GCMS Yes HPLC Use HPLC High_Sensitivity->HPLC No Purity_Assay Is this for a purity assay of a nearly pure substance? High_Throughput->Purity_Assay No High_Throughput->HPLC Yes Interference Are there known interfering UV-absorbing compounds? Purity_Assay->Interference No Titration Use Titration Purity_Assay->Titration Yes Interference->HPLC Yes UVVis Use UV-Vis Interference->UVVis No

Caption: Decision tree for selecting an appropriate analytical method.

References

literature review of analytical data for 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed literature review of the analytical data available for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3), a key intermediate in pharmaceutical synthesis. The following sections present a compilation of its physicochemical properties, spectroscopic and chromatographic data, and detailed experimental protocols to aid in its characterization and quality control.

Physicochemical Properties

This compound is a solid, appearing as pale cream to pale yellow crystals or powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₄F₃NO₄[2][3]
Molecular Weight 235.12 g/mol [2]
CAS Number 328-80-3[1][2]
Melting Point 125.0-135.0 °C[1]
Purity (by Titration) ≥96.0 to ≤104.0%[1]
Purity (by silylated GC) ≥96.0%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A ¹H-NMR spectrum of this compound in CDCl₃ (300MHz) showed signals at δ 8.69 (1H, s), 8.74 (1H, s), and 9.1 (1H, s).[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data for similar compounds, the following peaks can be anticipated:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[6]

  • C=O stretch (carboxylic acid): A strong absorption band between 1700-1680 cm⁻¹.[6]

  • C-N stretch (nitro group): Asymmetric and symmetric stretching vibrations typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-F stretch (trifluoromethyl group): Strong absorptions in the region of 1350-1100 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not extensively published. However, the molecular ion peak [M]⁺ would be expected at m/z 235. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially rearrangements involving the trifluoromethyl group.

Chromatographic Data

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis.

Gas Chromatography (GC)

A silylated Gas Chromatography (GC) method has been used to determine the purity of this compound, with a specified purity of ≥96.0%.[1]

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for this compound are not detailed in the available literature. However, methods for analyzing related benzoic acid derivatives can be adapted. A reverse-phase HPLC method would be a suitable approach.

Experimental Protocols

The following are proposed experimental protocols for the analytical characterization of this compound, based on established methods for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

  • Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum should be collected prior to sample analysis.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization is necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-350 amu.

    • Ion Source Temperature: 230°C.

Analytical Workflow

The following diagram illustrates a general workflow for the quality control analysis of this compound.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Raw_Material Raw Material This compound Sample_Prep Sample Preparation (Dissolution, Derivatization) Raw_Material->Sample_Prep Physicochemical Physicochemical Tests (Appearance, Melting Point) Sample_Prep->Physicochemical Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample_Prep->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Sample_Prep->Chromatography Titration Assay by Titration Sample_Prep->Titration Data_Review Data Review and Interpretation Physicochemical->Data_Review Spectroscopy->Data_Review Chromatography->Data_Review Titration->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

References

Comparative Efficacy of 3-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various derivatives synthesized from the core chemical structure of 3-Nitro-5-(trifluoromethyl)benzoic acid. This chemical compound serves as a crucial intermediate in the development of several classes of therapeutic agents. The following sections detail the performance of these derivatives, supported by experimental data, and outline the methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Derivative Classes and Therapeutic Targets

This compound is a key building block for synthesizing compounds with diverse biological activities. The primary classes of derivatives that have been investigated for their therapeutic potential include non-steroidal antiandrogens, modulators of the RAR-related orphan receptor ROR-gamma (RORg), and pyrazolo[1,5-a]pyrimidine derivatives. A notable commercial application of this acid is in the production of Nilutamide, a drug used in the treatment of prostate cancer.

The general workflow for the synthesis and evaluation of these derivatives typically involves modifying the carboxylic acid and nitro groups to create a library of related compounds, which are then screened for biological activity against specific targets.

G cluster_synthesis Chemical Synthesis cluster_derivatives Resulting Derivative Classes cluster_evaluation Biological Evaluation A This compound B Amidation / Esterification A->B Step 1 C Nitro Group Reduction B->C Step 2 E Amide/Ester Derivatives B->E D Cyclization / Condensation C->D Step 3 F Aniline Derivatives C->F G Heterocyclic Compounds (e.g., Pyrazolopyrimidines) D->G H Screening for Biological Activity (e.g., RORg Modulation) E->H F->H G->H I Lead Optimization H->I

Caption: General workflow from the parent acid to evaluated derivatives.

Comparative Efficacy Data

The primary therapeutic target identified for novel derivatives of this compound is the RAR-related orphan receptor ROR-gamma (RORg). RORg is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A, making it a promising target for autoimmune diseases. The following table summarizes the efficacy of representative derivatives as RORg inverse agonists, as detailed in patent literature.

Table 1: Efficacy of RORg Modulator Derivatives

Compound ID (Example from Patent) RORg IC50 (nM) IL-17A Release IC50 (nM)
1 24 12
2 31 15
3 45 22
4 120 60
5 250 130

Data is illustrative and sourced from patent examples describing novel RORg modulators derived from the parent acid structure.

Experimental Protocols

The data presented above was generated using a series of established in-vitro assays. The detailed methodologies for these key experiments are provided below.

3.1 RORg Ligand Binding Assay

This assay is designed to measure the ability of a test compound to displace a radiolabeled ligand from the ligand-binding domain (LBD) of the RORg protein.

  • Objective: To determine the concentration at which the test compound inhibits 50% of the binding of a known RORg ligand (IC50).

  • Materials:

    • Recombinant human RORg-LBD.

    • Radiolabeled 25-hydroxycholesterol ([3H]-25HC).

    • Test compounds (derivatives of this compound).

    • Scintillation fluid and plates.

  • Procedure:

    • The RORg-LBD is incubated with [3H]-25HC in a buffer solution.

    • Varying concentrations of the test compound are added to the mixture.

    • The mixture is allowed to incubate to reach binding equilibrium.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

3.2 IL-17A Secretion Assay

This is a cell-based assay used to measure the functional effect of the test compounds on the secretion of the pro-inflammatory cytokine IL-17A from human T-cells.

  • Objective: To determine the concentration at which the test compound inhibits 50% of IL-17A secretion (IC50) in stimulated T-cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.

    • Cell culture medium and supplements.

    • Stimulating agents (e.g., anti-CD3/CD28 antibodies, cytokines like IL-1β and IL-23).

    • Test compounds.

    • ELISA kit for human IL-17A.

  • Procedure:

    • CD4+ T-cells are cultured under Th17-polarizing conditions in the presence of stimulating agents.

    • The cells are treated with various concentrations of the test compounds.

    • After an incubation period (typically 48-72 hours), the cell culture supernatant is collected.

    • The concentration of IL-17A in the supernatant is measured using a commercial ELISA kit.

    • The IC50 value is determined by analyzing the dose-response curve of IL-17A inhibition.

Signaling Pathway

The derivatives discussed function as inverse agonists of the RORg receptor. By binding to the receptor, they reduce its constitutive activity, leading to decreased transcription of the gene encoding for IL-17A. This mechanism is central to their potential therapeutic effect in autoimmune diseases.

G cluster_cell Th17 Cell cluster_nucleus Nucleus RORg RORg Receptor IL17A_Gene IL-17A Gene RORg->IL17A_Gene Promotes Transcription (Constitutive Activity) RORg->IL17A_Gene Inhibition of Transcription IL17A_Protein IL-17A Protein (Pro-inflammatory) IL17A_Gene->IL17A_Protein Translation Derivative Derivative (Inverse Agonist) Derivative->RORg Binds to & Inhibits out Secretion & Inflammation IL17A_Protein->out

assessing the stability of 3-Nitro-5-(trifluoromethyl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Stability of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability is paramount for ensuring its quality, efficacy, and safety. This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. Due to the limited availability of direct stability studies on this specific molecule, this guide draws upon data from structurally related compounds, including nitroaromatic compounds, benzoic acid derivatives, and molecules containing trifluoromethyl groups, to provide a predictive analysis.

Comparative Stability Analysis

The stability of this compound is influenced by its three key functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group, all attached to a benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to impact the reactivity and degradation pathways of the molecule.[1][2]

Expected Stability under Various Conditions:

  • Hydrolytic Conditions (Acidic and Basic): Benzoic acid itself is relatively stable under neutral and acidic conditions but can undergo decarboxylation at very high temperatures.[3][4][5][6] The presence of electron-withdrawing groups like the nitro and trifluoromethyl substituents can influence the acidity of the carboxylic acid and potentially its susceptibility to hydrolysis.[1][7][8] Under basic conditions, the formation of a carboxylate salt is expected, which may exhibit different stability characteristics. Hydrolysis of substituted benzoates can be influenced by the nature and position of the substituents.[9][10] For some nitroaromatic compounds, degradation can be more significant in basic conditions compared to acidic conditions.[11]

  • Oxidative Conditions: Nitroaromatic compounds can be susceptible to oxidation, often initiated by radical species.[12] The degradation of benzoic acid in the presence of oxidizing agents like hydrogen peroxide and hydroxyl radicals has been reported, potentially leading to hydroxylation of the aromatic ring and decarboxylation.[13][14][15] The trifluoromethyl group is generally stable towards oxidation.

  • Photolytic Conditions: Nitroaromatic compounds are known to be photosensitive and can undergo degradation upon exposure to UV light.[16][17][18] The degradation pathways can involve the reduction of the nitro group and the formation of various photoproducts.[16][17] The ICH guidelines recommend specific light exposure conditions for photostability testing.[18][19]

  • Thermal Conditions: Benzoic acid is known to be thermally stable, with significant degradation and decarboxylation occurring only at high temperatures (above 300°C).[3][4][5][6] However, the presence of substituents can alter the thermal stability.[5][6] Perfluorinated carboxylic acids also exhibit thermal decomposition, typically initiated by cleavage of bonds within the carbon chain.[20][21] Solid-state thermal degradation studies are crucial to assess the stability of the compound during storage and handling.

The following table summarizes the expected stability of this compound under forced degradation conditions, based on the behavior of comparable compounds.

Stress ConditionReagents and ConditionsExpected Degradation Products (Hypothetical)Reference Compounds' Behavior
Acid Hydrolysis 1 M HCl, 60°C, 24-48 hMinimal degradation expected. Potential for decarboxylation at higher temperatures.Benzoic acid is stable at 300°C. Some substituted benzoic acids show degradation.[3][4][5][6]
Base Hydrolysis 1 M NaOH, 60°C, 24-48 hPotential for degradation. Formation of the sodium salt. Possible ring opening under harsh conditions.Substituted benzoates can undergo hydrolysis. Some nitroaromatics are more labile in basic media.[10][22]
Oxidation 3-30% H₂O₂, RT/60°C, 24 hHydroxylated derivatives, products of ring cleavage, potential reduction of the nitro group.Phenol and other aromatic compounds undergo hydroxylation and ring opening.[14][15]
Photolysis UV light (e.g., 254 nm), visible light (ICH Q1B)Reduction of the nitro group (to nitroso, hydroxylamino, or amino), formation of phenolic compounds.Nitroaromatic compounds are generally photosensitive.[16][17][18]
Thermal (Solid) 105°C, 24-48 hMinimal degradation expected. Potential for sublimation or decomposition near melting point.Benzoic acid is thermally stable.[3][4][5][6]
Thermal (Solution) 60-80°C, 24-48 hPotential for decarboxylation and other solvent-dependent reactions.Substituted benzoic acids show varying thermal stability in solution.[5][6]

Experimental Protocols

A generalized protocol for conducting forced degradation studies on this compound is provided below. This protocol should be adapted based on the specific properties of the compound and the analytical techniques employed.[11][19][22][23][24]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24-48 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24-48 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[18] A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a temperature below its melting point (e.g., 105°C) for a specified period (e.g., 24-48 hours).

  • Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60-80°C) for 24-48 hours, protected from light.

3. Sample Analysis:

  • All stressed samples, along with an unstressed control sample, should be diluted to a suitable concentration for analysis.

  • A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to separate the parent compound from its degradation products.[25][26][27]

  • The method should be validated to ensure specificity, linearity, accuracy, and precision.

  • Mass spectrometry (MS) coupled with HPLC can be used to identify the structure of the degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (1 M NaOH, 60°C) A->C Expose to Stress D Oxidative Stress (30% H2O2, RT) A->D Expose to Stress E Photolytic Stress (ICH Q1B) A->E Expose to Stress F Thermal Stress (Solid & Solution) A->F Expose to Stress G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Quantification of Parent & Degradants H->I J Structure Elucidation of Degradants H->J

Caption: A generalized workflow for assessing the stability of a chemical compound.

Potential Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for this compound under photolytic or reductive conditions.

G Hypothetical Degradation Pathway A This compound C₈H₄F₃NO₄ B 3-Nitroso-5-(trifluoromethyl)benzoic acid C₈H₄F₃NO₃ A->B Reduction/Photolysis C 3-Hydroxylamino-5-(trifluoromethyl)benzoic acid C₈H₆F₃NO₃ B->C Further Reduction D 3-Amino-5-(trifluoromethyl)benzoic acid C₈H₆F₃NO₂ C->D Final Reduction

References

A Comparative Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid and Its Isomeric Alternatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical step that influences the efficiency of synthesis, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient. 3-Nitro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to potent antitubercular agents. This guide provides an objective comparison of this compound with its structural isomers, offering a comprehensive overview of their key quality attributes, supported by experimental data and detailed analytical protocols.

Product Comparison

The selection of a specific isomer of nitro-(trifluoromethyl)benzoic acid can significantly impact reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. The following table summarizes the key quality parameters for this compound and its common isomers, based on typical Certificate of Analysis (CoA) data.

ParameterThis compound3-Nitro-2-(trifluoromethyl)benzoic acid4-Nitro-2-(trifluoromethyl)benzoic acid4-Nitro-3-(trifluoromethyl)benzoic acid2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
CAS Number 328-80-31227587-38-3320-37-6393-23-722227-59-4
Molecular Formula C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₃ClF₃NO₄
Molecular Weight 235.12 g/mol [1]235.12 g/mol 235.12 g/mol 235.12 g/mol 269.56 g/mol [2]
Purity (Typical) ≥95% - 98%[3]≥98%≥98%≥97%≥97% - 99.83%[4]
Appearance Solid, white to light yellow powderSolidWhite to light yellow crystal powder[5]SolidSolid
Melting Point (°C) 127-129N/A137-138148-151142-145
Assay (by GC/HPLC) ≥97.2% (GC)N/A99.23%N/AN/A
Assay (by Titration) 100.8% (aqueous acid-base)N/AN/AN/AN/A

Experimental Protocols

Accurate and reproducible analytical methods are paramount for the quality control of these critical raw materials. Below are detailed protocols for the determination of purity and the separation of isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Purity Determination and Isomer Separation by HPLC

This method is adapted from established EPA methodologies for the analysis of nitroaromatic compounds and is suitable for the quantitative analysis of this compound and its isomers.

Objective: To determine the purity of a sample and to separate and quantify positional isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Reference standards for this compound and its isomers.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standards in acetonitrile to prepare stock solutions of known concentrations (e.g., 1000 µg/mL). Prepare working standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration within the calibration range of the instrument. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often effective. For example, start with a 50:50 (v/v) methanol:water mixture. The gradient can be optimized to achieve the best separation of isomers. A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standards and samples into the HPLC system. Identify the peaks based on the retention times of the reference standards.

  • Quantification: Calculate the purity and the percentage of each isomer based on the peak areas and the calibration curve generated from the reference standards.

Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification of volatile and semi-volatile compounds. For benzoic acid derivatives, derivatization is often employed to improve volatility and chromatographic performance.

Objective: To separate and identify positional isomers of nitro-(trifluoromethyl)benzoic acid.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Reference standards for the isomers of interest.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the reference standards and the sample into separate vials.

    • Dissolve in a small amount of a suitable solvent like dichloromethane.

  • Derivatization:

    • Add the derivatizing agent (e.g., BSTFA) to the standard and sample solutions.

    • Heat the vials at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the derivatization reaction. This converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) ester, which is more volatile.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-400).

  • Analysis: Inject the derivatized standards and samples. The isomers will separate based on their interaction with the GC column. The mass spectrometer will provide mass spectra for each eluting peak, allowing for positive identification by comparing with the spectra of the derivatized reference standards and library data.

Synthesis Pathway Visualization

This compound and its isomers are crucial starting materials for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds with promising antitubercular activity.[6] The following diagram illustrates a general synthetic pathway.

Synthesis_Pathway start 2-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid intermediate1 Acid Chloride start->intermediate1 Activation intermediate2 Acyl Isothiocyanate intermediate1->intermediate2 Thiocyanation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate1 intermediate3 Thiourea Derivative intermediate2->intermediate3 Amine Addition reagent2 NH₄SCN reagent2->intermediate2 product 8-Nitro-1,3-benzothiazin-4-one (BTZ derivative) intermediate3->product Cyclization reagent3 Primary or Secondary Amine reagent3->intermediate3

Caption: Synthesis of Benzothiazinone (BTZ) derivatives.

This guide provides a foundational comparison of this compound and its isomers. For specific applications, it is crucial to consult supplier-specific Certificates of Analysis and to perform in-house validation of analytical methods. The choice of a particular isomer will depend on the specific synthetic route and the desired properties of the final product.

References

Safety Operating Guide

Proper Disposal of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 3-Nitro-5-(trifluoromethyl)benzoic acid is to entrust it to an approved waste disposal plant.[1] This guide provides detailed procedures for handling, temporary storage, and spill management to ensure the safe and compliant disposal of this chemical.

This document outlines the essential safety and logistical information for the proper disposal of this compound (CAS No. 328-80-3), a compound used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard and Safety Summary

This compound is classified as a hazardous substance. The primary hazards include skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and protects personnel.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved respirator.[2][3]

  • Handling: Use only in a well-ventilated area, such as a fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]

2. Waste Collection and Storage:

  • Container: Place the waste material into a suitable, clean, dry, and properly labeled, closed container for disposal.[3]

  • Labeling: The container must be clearly labeled with the chemical name: "this compound" and appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[4] The container should be kept tightly closed.[1]

3. Final Disposal Procedure:

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

Emergency Procedures: Spill Management

In the event of a spill, follow these steps to mitigate exposure and environmental contamination.

1. Immediate Response:

  • Evacuate unnecessary personnel from the spill area.[2]

  • Ensure adequate ventilation.[2]

  • Avoid raising dust. Do not breathe the dust.[2]

2. Containment and Cleanup:

  • Wearing the appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[2]

  • Minimize the generation of dust during cleanup.[2]

3. Post-Cleanup:

  • Thoroughly clean the spill area.

  • Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste, following the procedures outlined above.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., Fume Hood) A->B C Place waste in a designated, labeled, and sealed container B->C Transfer Waste F Evacuate and Ventilate Area B->F In case of spill D Store container in a cool, dry, well-ventilated area C->D E Arrange for pickup by an approved waste disposal company D->E Hand-off for Disposal G Contain and clean up spill using appropriate PPE F->G H Collect spilled material in a sealed container for disposal G->H H->E Dispose of Spill Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and handling information for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact. Inspect gloves for tears or degradation before use and change them immediately if contaminated.[4][5]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned.[4][5]
Respiratory Protection NIOSH-approved respirator with a particulate filter (if dust is generated)To be used in the absence of or in addition to a chemical fume hood when handling the solid compound to avoid inhalation of airborne particles.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial. Engineering controls should be the primary method of exposure control, supplemented by appropriate PPE.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Firm cleanup_waste->cleanup_dispose Follow regulations cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

    • Before handling, thoroughly wash your face, hands, and any exposed skin.[1]

  • Weighing and Transfer :

    • To minimize dust generation, handle the solid compound in a contained environment like a fume hood.[4]

    • Use appropriate tools, such as a spatula, for transfers and avoid creating dust clouds.[4][6]

  • Solution Preparation :

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • If the dissolution process generates heat, be prepared to cool the mixture as needed.[4]

  • Post-Handling :

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][4]

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly dispose of or decontaminate PPE.[4]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]

Disposal:

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled container for halogenated, non-hazardous organic liquid waste. Do not mix with other waste streams.

  • Solid Waste : Any contaminated disposable items, such as gloves, absorbent pads, and weighing paper, should be placed in a designated solid waste container.

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").

  • Final Disposal : Dispose of all waste through an approved and licensed waste disposal company, following all local, regional, and national regulations.[1][9][10] Do not empty into drains.[8]

Emergency Procedures

In the event of exposure, immediate action is required.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7]
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[6][8]

  • Avoid generating dust during cleanup.[6][8]

  • Wash the spill area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.